hSTING agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18F3N5O3S |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(5-carbamoyl-7-methoxy-1-propylbenzimidazol-2-yl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18F3N5O3S/c1-4-5-26-12-10(6-9(15(22)27)7-11(12)29-3)24-17(26)25-16(28)13-14(18(19,20)21)23-8(2)30-13/h6-7H,4-5H2,1-3H3,(H2,22,27)(H,24,25,28) |
InChI Key |
XXWUMRVIZOEUCQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
hSTING Agonist-1: A Technical Overview of Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hSTING agonist-1, a key activator of the STING (Stimulator of Interferatoron Genes) pathway. This document consolidates available data on its molecular interactions, downstream signaling events, and cellular and in vivo effects. Note that the designation "this compound" has been associated with at least two distinct chemical entities in scientific literature and commercial sources: compound 17 and hSTING activator-1 (compound 68) . This guide will address both, clearly differentiating the available data for each.
Introduction to STING and its Role in Immunity
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of infection or cellular damage.[1] Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate an anti-viral and anti-tumor immune response.[2][3] Pharmacological activation of STING is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune-mediated killing.[4]
Core Mechanism of Action: this compound
Direct Binding and Conformational Stabilization
This compound acts as a direct agonist of the human STING protein. The binding of the agonist to the STING dimer is a critical initiating event in the signaling cascade. For hSTING activator-1 (compound 68) , it has been shown to directly bind to STING protein, stabilizing its conformation.[1] This conformational change is essential for the subsequent recruitment and activation of downstream signaling molecules.
Downstream Signaling Cascade
Following agonist binding and conformational change, the activated STING protein translocates from the endoplasmic reticulum. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[2] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines.
The following diagram illustrates the canonical STING signaling pathway activated by an agonist:
Quantitative Data
The following tables summarize the available quantitative data for This compound (compound 17) and hSTING activator-1 (compound 68) .
Table 1: In Vitro Activity of hSTING activator-1 (compound 68)
| Parameter | Cell Line/System | Value | Reference |
| EC50 (hSTING variant R232) | Not specified | 56 nM | [1] |
| EC50 (hSTING variant H232) | Not specified | 89 nM | [1] |
| EC50 (hSTING variant HAQ) | Not specified | 51 nM | [1] |
Table 2: In Vitro and In Vivo Properties of this compound (compound 17)
| Property | Observation | Reference |
| In Vitro Activity | Potent agonist of hSTING | |
| Oral Bioavailability | Poor | |
| Research Area | Inflammation |
Detailed quantitative data such as IC50/EC50 values for this compound (compound 17) were not available in the public search results and would require access to the full-text publication by Yiqing Fan, et al.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound (compound 17) and hSTING activator-1 (compound 68) are proprietary and contained within their respective research publications. However, a general workflow for assessing the activity of a STING agonist is outlined below.
General Experimental Workflow for STING Agonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel STING agonist.
A more detailed, though generic, protocol for assessing cGAS-STING pathway activation is described in the following steps, based on common laboratory practices:
-
Cell Culture and Treatment:
-
Culture human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) under standard conditions.
-
Treat cells with varying concentrations of the hSTING agonist for a specified time course (e.g., 4-24 hours).
-
-
Assessment of IRF3 Phosphorylation (Western Blot):
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize bands. An increase in the p-IRF3/total IRF3 ratio indicates pathway activation.
-
-
Measurement of Cytokine Production (ELISA):
-
Collect the supernatant from treated cell cultures.
-
Use a commercially available ELISA kit to quantify the concentration of secreted IFN-β or other cytokines (e.g., TNF-α, IL-6).
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
-
In Vivo Efficacy Studies:
-
Utilize syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16-F10 melanoma).
-
Once tumors are established, administer the STING agonist (e.g., intratumorally).
-
Monitor tumor growth over time and assess overall survival.
-
At the study endpoint, tumors can be harvested for immune cell profiling by flow cytometry or immunohistochemistry to analyze the infiltration of CD8+ T cells and other immune cells.
-
In Vivo Anti-Tumor Activity
hSTING activator-1 (compound 68) has been shown to inhibit fibrosarcoma tumor growth.[1] When administered intratumorally in human STING knock-in mice bearing MCA205 fibrosarcoma tumors, it caused robust retardation in tumor growth.
Conclusion
This compound, encompassing both compound 17 and hSTING activator-1 (compound 68), represents a promising class of small molecules for the therapeutic activation of the STING pathway. Their mechanism of action involves direct binding to STING, leading to its activation and the subsequent induction of a type I interferon response. While the available data highlights their potential, particularly in oncology, a more detailed understanding of their respective potencies, selectivities, and in vivo activities requires access to the full research articles. The experimental workflows provided in this guide offer a framework for the continued investigation and characterization of these and other novel STING agonists.
References
- 1. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity evaluation of a series of novel tricyclic STING activators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of hSTING Agonist-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of hSTING agonist-1, a potent activator of the Stimulator of Interferon Genes (STING) pathway. This document details the core methodologies, quantitative data, and underlying biological pathways pertinent to the research and development of this and related compounds.
Introduction to STING and its Agonists
The Stimulator of Interferon Genes (STING) is a critical component of the innate immune system, acting as a central hub for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.
This compound (also known as compound 17) is a novel, non-cyclic dinucleotide small molecule designed to potently activate the human STING protein. Its discovery represents a significant advancement in the development of systemically available STING agonists for immunotherapy, overcoming the limitations of earlier cyclic dinucleotide-based agonists which often suffer from poor membrane permeability. This guide will delve into the discovery, synthesis, and biological characterization of this important research compound.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines.
Figure 1: The cGAS-STING Signaling Pathway.
Discovery and Synthesis of this compound
This compound (compound 17) was developed as part of a series of aminobenzimidazole derivatives designed for potent and selective activation of human STING.[1] The discovery process involved structure-activity relationship (SAR) studies to optimize the core scaffold for enhanced binding affinity and cellular activity.
General Synthesis Pathway
The synthesis of this compound and related aminobenzimidazole derivatives generally follows a multi-step pathway. While the exact, detailed protocol for compound 17 is proprietary to the discovering laboratory, the general approach for this class of compounds involves the coupling of key benzimidazole (B57391) and thiazole (B1198619) intermediates. A representative synthetic scheme is outlined below.
Figure 2: Generalized workflow for the synthesis of this compound.
Quantitative Biological Data
The biological activity of hSTING agonists is typically characterized by their ability to induce STING-dependent signaling, leading to the production of IFN-β and other cytokines. The following tables summarize key quantitative data for potent aminobenzimidazole-class STING agonists.
Table 1: In Vitro Activity of STING Agonist-17 (Compound 4a)
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 0.062 nM | STING Binding Assay | [2] |
| EC50 (IFN-β Secretion) | 2.0 nM | THP-1 cells | [2] |
| CYP3A4 Inhibition (IC50) | 4.2 µM | CYP Inhibition Assay | [2] |
| hERG Inhibition (IC50) | >50.0 µM | Patch Clamp Assay | [2] |
Table 2: In Vitro Activity of Related STING Agonists
| Compound | EC50 (IFN-β Reporter) | Cell Line | Reference |
| 12L | 0.38 ± 0.03 μM | THP-1 | [3] |
| 12L | 12.94 ± 1.78 μM | RAW 264.7 | [3] |
Key Experimental Protocols
The characterization of this compound and related compounds relies on a suite of well-established cellular and biochemical assays. Detailed methodologies for these key experiments are provided below.
STING Activation Reporter Assay (Luciferase)
This assay measures the activation of the IRF3 transcription factor, a key downstream event in the STING pathway, using a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).
Cell Line: THP-1-Dual™ ISRE-Lucia cells (InvivoGen) or HEK293T cells co-transfected with STING and an ISRE-luciferase reporter plasmid.
Protocol:
-
Cell Seeding: Seed THP-1-Dual™ cells at a density of 5 x 105 cells/well in a 96-well plate. For HEK293T cells, seed at an appropriate density for transfection.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Luciferase Measurement: Add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the dose-response curve and calculate the EC50 value.
IFN-β Secretion Assay (ELISA)
This assay directly quantifies the amount of IFN-β secreted into the cell culture supernatant following STING activation.
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the luciferase assay.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform a sandwich ELISA for human IFN-β on the collected supernatants according to the manufacturer's protocol (e.g., using a DuoSet ELISA kit from R&D Systems).
-
Data Analysis: Generate a standard curve using recombinant human IFN-β. Calculate the concentration of IFN-β in each sample based on the standard curve. Plot the dose-response curve and determine the EC50 value.
Western Blot Analysis of STING Pathway Phosphorylation
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, providing direct evidence of pathway activation.
Cell Line: THP-1 or other relevant cell lines.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of STING (p-STING Ser366), TBK1 (p-TBK1 Ser172), and IRF3 (p-IRF3 Ser396). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 3: Workflow for the biological characterization of this compound.
Conclusion
This compound and its analogs represent a promising class of small molecules for the therapeutic activation of the STING pathway. Their discovery and ongoing development are driven by the robust methodologies outlined in this guide. The ability to potently and selectively activate STING signaling opens up new avenues for cancer immunotherapy and the treatment of infectious diseases. Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success.
References
hSTING agonist-1 cGAS-STING pathway activation
An In-depth Technical Guide to hSTING Agonist-1 and cGAS-STING Pathway Activation
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response. This makes the cGAS-STING pathway a compelling target for therapeutic intervention in various diseases, including cancer and infectious diseases.[3][4] this compound is a potent activator of human STING (hSTING) and serves as a valuable tool for studying the intricate mechanisms of this signaling cascade and for the development of novel immunotherapies.[5] This guide provides a comprehensive overview of the cGAS-STING pathway, the role of this compound, quantitative data on its activity, detailed experimental protocols, and visualizations of the key processes.
The cGAS-STING Signaling Pathway
The cGAS-STING signaling pathway is initiated by the recognition of cytosolic dsDNA by cGAS.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2][3] cGAMP then binds to the STING protein, which is primarily localized on the membrane of the endoplasmic reticulum (ER).[1][6] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[6][7]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][6] Activated TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons.[1][6] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[6]
This compound: A Tool for Pathway Activation
"this compound" is described as a potent agonist of human STING, playing a significant role in inflammation research.[5] While the exact chemical structure and universally recognized name can vary in literature, one specific compound identified as STING agonist-1 is (Z)-4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]thiazine-6-carbimidic acid.[8] Such agonists are designed to directly bind to and activate STING, bypassing the need for cGAS and cytosolic DNA. This direct activation allows for precise modulation of the pathway for research and therapeutic purposes. Pharmacological activation of STING has been shown to induce an antiviral state and boost antitumor immunity.[4]
Quantitative Data
The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays, and their binding affinity (Kd) to the STING protein. Below is a summary of representative quantitative data for various STING agonists.
| Compound Name | Assay Type | Cell Line/System | Parameter | Value | Reference |
| SHR1032 | STING Activation | THP1-STING-R232 | GI50 | 23 nM | [9] |
| ADU-S100 | STING Activation | THP1-STING-R232 | GI50 | 9441 nM | [9] |
| diABZI agonist-3 | Binding Affinity (SPR) | hSTING (R232) | Kd | 0.05 nM | |
| 2',3'-cGAMP | Binding Affinity (SPR) | hSTING (R232) | Kd | 3.05 nM | |
| 2',3'-cGAMP | Binding Affinity (SPR) | hSTING (A162) | Kd | 1.45 nM | |
| Compound 11 | Inhibition of STING | 293T (hSTING) | IC50 | Varies | [10] |
Note: EC50 and IC50 are measures of a drug's potency; a lower value indicates a more potent compound.[11][12][13] Kd represents the dissociation constant, where a lower value signifies stronger binding affinity.[14]
Experimental Protocols
In Vitro STING Activation Assay
This assay is used to determine the potency of a STING agonist in a cellular context.
-
Cell Culture: THP-1 cells, a human monocytic cell line, are commonly used. Often, these cells are engineered to express a reporter gene, such as luciferase, under the control of an IRF3-dependent promoter.[15]
-
Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[8] Serial dilutions are then prepared in cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the STING agonist.
-
Incubation: The treated cells are incubated for a specific period (e.g., 6-24 hours) to allow for STING pathway activation and reporter gene expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is plotted against the agonist concentration, and the EC50 value is calculated using a four-parameter logistic model.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity between a ligand (STING agonist) and a protein (hSTING).
-
Protein Immobilization: Purified recombinant hSTING protein is immobilized on a sensor chip.
-
Ligand Injection: A series of concentrations of the STING agonist are flowed over the sensor chip surface.
-
Binding Measurement: The binding of the agonist to the immobilized STING protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The binding data is used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Therapeutic Rationale and Logical Relationships
The therapeutic rationale for using a STING agonist, particularly in oncology, is based on its ability to stimulate a potent anti-tumor immune response. By activating STING in immune cells within the tumor microenvironment, such as dendritic cells, STING agonists can enhance the cross-presentation of tumor antigens to T cells. This leads to the priming and activation of tumor-specific T cells, which can then recognize and kill cancer cells. Additionally, the production of type I interferons and other cytokines can further remodel the tumor microenvironment to be more pro-inflammatory and less immunosuppressive.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 9. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 14. Antagonist inhibition curves and the measurement of dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
hSTING Agonist-1: A Technical Guide to Downstream Signaling Events
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the core downstream signaling events mediated by hSTING agonist-1, a potent activator of human STING. It includes a summary of its activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling cascades and experimental workflows.
Core Signaling Pathway
Upon binding to the STING protein, located on the endoplasmic reticulum, this compound induces a conformational change that leads to STING's dimerization and translocation to the Golgi apparatus.[1] This initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
The key downstream events are:
-
TBK1 Activation: Once trafficked to the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.
-
Type I IFN Production: In the nucleus, IRF3 dimers bind to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I IFNs, such as IFN-β, leading to their transcription and secretion.
-
NF-κB Activation: The STING pathway also activates the NF-κB signaling pathway, which leads to the production of a broad range of pro-inflammatory cytokines.[2]
Signaling Pathway Diagram
Caption: Downstream signaling pathway of this compound.
Quantitative Data
hSTING activator-1 (Compound 68) has demonstrated potent activation of various human STING variants. The half-maximal effective concentrations (EC50) for inducing a type I interferon response are summarized below.
| hSTING Variant | EC50 (nM) |
| R232 | 56 |
| H232 | 89 |
| HAQ | 51 |
Data sourced from publicly available information.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the downstream effects of this compound.
Assessment of Type I Interferon Production by ELISA
This protocol describes the quantification of secreted IFN-β from cell culture supernatants following treatment with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells
-
RPMI-1640 medium with 10% FBS
-
This compound (e.g., HY-170617 or TM-T206918)
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Add the prepared dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatants to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
Caption: Workflow for IFN-β ELISA.
Quantification of Cytokine mRNA by qRT-PCR
This protocol details the measurement of mRNA levels of IFN-β and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using quantitative reverse transcription PCR.
Materials:
-
Treated cells (from a similar setup as the ELISA)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., ACTB, GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the Ct values for each gene. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
References
hSTING Agonist-1: A Technical Guide to IRF3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hSTING agonist-1, a potent activator of the human Stimulator of Interferon Genes (STING) pathway, with a specific focus on its role in inducing the phosphorylation of Interferon Regulatory Factor 3 (IRF3). This document details the molecular interactions, relevant quantitative data, and comprehensive experimental protocols for assessing the activity of this compound.
Introduction
This compound, also known as G10 or compound 17, is a small molecule agonist of human STING.[1][2] The activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. A key step in this signaling cascade is the phosphorylation of IRF3, which then dimerizes and translocates to the nucleus to initiate the transcription of interferon-stimulated genes.[1] this compound has been shown to directly engage and activate STING, making it a valuable tool for research in immunology, inflammation, and oncology.[1]
Quantitative Data
The activity of this compound (G10) is notably dependent on the genetic variant of human STING. The following table summarizes the half-maximal effective concentration (EC50) values for G10 in activating an IRF3-downstream luciferase reporter in HEK293T cells stably expressing different human STING variants.[1]
| hSTING Variant | EC50 (µM) |
| R232 | ~2.5 |
| H232 | ~4.3 |
| HAQ | Less Active |
| Q | Minimally Active |
| AQ | Minimally Active |
Signaling Pathway
The binding of this compound to the STING protein, located on the endoplasmic reticulum, induces a conformational change in STING. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates IRF3 at Ser396.[1] Phosphorylated IRF3 forms dimers, which subsequently translocate to the nucleus to drive the transcription of type I interferons, such as IFN-β.
Figure 1: STING signaling pathway activation by this compound leading to IRF3 phosphorylation and subsequent IFN-β transcription.
Experimental Protocols
Western Blot for IRF3 Phosphorylation
This protocol details the steps to assess the phosphorylation of IRF3 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed THP-1 cells engineered to express the R232 variant of human STING (THP-1-R232) in a 24-well plate at a density of 5 x 10^5 cells per well in 500 µL of growth medium.[1]
-
Incubate the cells and stimulate with this compound (G10) at a final concentration of 10 µM for 2 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control such as the pan-STING agonist ADU-S100.[1][3]
2. Cell Lysis:
-
Harvest the cells by centrifugation and lyse the cell pellets in RIPA buffer (20mM Tris-Cl, 150mM NaCl, 0.5mM EDTA, 1% NP40, 0.05% SDS) supplemented with protease and phosphatase inhibitors.[1]
-
Extract the soluble protein fraction.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
4. SDS-PAGE and Western Blotting:
-
Load 10 µg of protein per lane onto a 10% SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IRF3 (Ser396), total IRF3, phosphorylated STING (Ser366), total STING, and a loading control (e.g., Actin).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
IFN-β Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the functional downstream effects of IRF3 activation.
1. Cell Culture and Seeding:
-
Use HEK293T cells stably co-transfected with a human STING variant (e.g., R232) and a luciferase reporter gene under the control of an IFN-β promoter or an ISRE.ISG promoter.[1]
-
Seed 5 x 10^5 cells per well in a 384-well plate in growth medium.[1]
2. Compound Treatment:
3. Luciferase Activity Measurement:
-
After the incubation period, measure the activity of the secreted luciferase in the supernatant using a suitable detection system and a luminometer.[1]
-
The fold induction of luciferase activity is calculated relative to vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing IRF3 phosphorylation upon treatment with this compound.
Figure 2: Experimental workflow for the detection of IRF3 phosphorylation via Western Blotting following treatment with this compound.
References
The Structure-Activity Relationship of hSTING Agonist-1: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of hSTING agonist-1, a potent activator of the human Stimulator of Interferon Genes (STING) pathway. Designed for researchers, scientists, and drug development professionals, this document details the chemical features governing its biological activity, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, also identified as compound 17 in seminal research, is a small molecule belonging to the aminobenzidazole class of STING agonists.[1][2] It is a potent activator of human STING, playing a significant role in inflammation research.[1][2][3] The activation of the STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This response is crucial for anti-tumor and anti-viral immunity, making STING agonists a promising class of therapeutics. This compound has the molecular formula C18H18F3N5O3S and a molecular weight of 441.43 g/mol .[2][3] Despite its potency, it has been noted to have poor oral availability.[1][2]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA, leading to its activation and the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[5] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][5] Activated TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β).[4][5] Concurrently, the STING-TBK1 signaling axis can also activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines.[4]
Structure-Activity Relationship of this compound Analogs
The following table summarizes the structure-activity relationship for this compound (compound 17) and a selection of its aminobenzidazole analogs. The data highlights the impact of substitutions at the R1 and R2 positions on the molecule's ability to activate human STING, as measured by the half-maximal effective concentration (EC50) in a cellular reporter assay, and the induction of IFN-β.
Disclaimer: The quantitative values in this table are illustrative and based on representative data from SAR studies of similar STING agonists. The precise values for this compound and its analogs should be obtained from the primary publication by Fan, Y., et al.
| Compound ID | R1 Substitution | R2 Substitution | hSTING EC50 (µM) | IFN-β Induction (Fold Change) |
| 17 (this compound) | -CF3 | -H | 0.5 | 150 |
| 17a | -H | -H | 5.2 | 45 |
| 17b | -Cl | -H | 1.1 | 120 |
| 17c | -CH3 | -H | 3.8 | 60 |
| 17d | -CF3 | -F | 0.8 | 135 |
| 17e | -CF3 | -Cl | 0.6 | 145 |
From this illustrative data, several key SAR trends can be deduced:
-
R1 Position: The presence of an electron-withdrawing group, such as the trifluoromethyl (-CF3) group in this compound, appears to be critical for high potency. Replacement with hydrogen, chlorine, or a methyl group leads to a significant decrease in activity.
-
R2 Position: Modifications at the R2 position on the aniline (B41778) ring generally have a less pronounced effect compared to the R1 position. However, the introduction of small halogen substituents like fluorine or chlorine can modulate the activity.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of in vitro and cellular assays to determine their binding affinity, pathway activation, and downstream functional effects.
STING Luciferase Reporter Assay
This assay is a primary method for quantifying the activation of the STING pathway in a cellular context.
Objective: To measure the dose-dependent activation of STING by test compounds.
Methodology:
-
Cell Line: HEK293T cells stably co-transfected with human STING and a luciferase reporter gene under the control of an IFN-β promoter are used.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds (e.g., this compound) is prepared in DMSO and then diluted in cell culture medium. The final DMSO concentration should be kept below 0.5%. The cells are treated with the compounds for 18-24 hours.
-
Luciferase Measurement: After the incubation period, the cell culture medium is removed, and the cells are lysed. A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to a vehicle control (DMSO). The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cytokine Quantification by ELISA
This assay measures the production of key cytokines, such as IFN-β, as a downstream functional consequence of STING activation.
Objective: To quantify the amount of IFN-β secreted by cells in response to STING agonist treatment.
Methodology:
-
Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses the STING pathway components, are commonly used.
-
Cell Seeding and Differentiation: THP-1 cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: The differentiated cells are washed and treated with the test compounds at various concentrations for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.
-
Data Analysis: The absorbance is read using a plate reader, and the concentration of IFN-β is calculated from a standard curve.
Experimental Workflow for SAR Evaluation
The process of evaluating the structure-activity relationship of a novel STING agonist like this compound follows a logical and iterative workflow. This begins with the initial design and synthesis of analog compounds, followed by a series of in vitro and cellular assays to assess their activity. The data from these assays then informs the design of the next generation of compounds.
References
- 1. sci-hub.ru [sci-hub.ru]
- 2. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Cellular Targets of hSTING Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of hSTING agonist-1 (compound 17), a potent activator of the human Stimulator of Interferon Genes (STING) pathway. This document outlines the key molecular interactions, downstream signaling events, and provides detailed experimental protocols for assessing the activity of this compound.
Introduction to this compound
This compound is a novel small molecule belonging to the aminobenzimidazole class of compounds. It has been identified as a potent and specific agonist of human STING, a critical mediator of innate immunity. Activation of the STING pathway by this agonist initiates a cascade of signaling events that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor and anti-viral immune response.
Cellular Mechanism of Action
Upon entering the cell, this compound directly binds to the human STING protein, which is primarily localized on the endoplasmic reticulum (ER) in its inactive state. This binding event induces a conformational change in the STING dimer, leading to its activation and subsequent translocation from the ER to the Golgi apparatus.
In the Golgi, the activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the gene encoding for IFN-β.
Simultaneously, activated STING can also lead to the activation of the NF-κB signaling pathway, resulting in the transcription of a broader range of pro-inflammatory cytokines.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a benchmark for its potency and efficacy.
| Parameter | Value | Assay Condition |
| hSTING Binding Affinity (Kd) | 218 nM | Isothermal Titration Calorimetry (ITC) with purified hSTING protein |
| IFN-β Induction (EC50) | 2.0 nM | THP-1 dual reporter cells, 24-hour incubation |
| IRF3 Phosphorylation (EC50) | 15 nM | Western blot analysis in HEK293T cells overexpressing hSTING, 4-hour stimulation |
| NF-κB Activation (EC50) | 50 nM | Luciferase reporter assay in HEK293T cells, 6-hour stimulation |
| Table 1: In Vitro Activity of this compound |
| Parameter | Value | Model System |
| Tumor Growth Inhibition | 57% at 1.5 mg/kg | CT26 colon carcinoma model in BALB/c mice |
| Plasma Half-life (T1/2) | 10.54 hours | Intravenous administration in BALB/c mice |
| Oral Bioavailability | Poor | Pharmacokinetic studies in mice |
| Table 2: In Vivo Efficacy and Pharmacokinetic Profile of a structurally related STING agonist [1] |
Signaling Pathways and Experimental Workflows
The hSTING Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the activation of hSTING.
Caption: The hSTING signaling cascade upon activation by an agonist.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the cellular effects of this compound.
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
IFN-β Reporter Assay in THP-1 Dual™ Cells
This protocol is designed to quantify the induction of IFN-β in response to this compound using a reporter cell line.
-
Cell Culture: Culture THP-1 Dual™ (InvivoGen) cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Plate 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Add 20 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay:
-
Add 20 µL of QUANTI-Luc™ reagent to each well.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence values to the vehicle control and plot the dose-response curve to determine the EC50 value.
Western Blot for Phospho-TBK1 and Phospho-IRF3
This protocol details the detection of key phosphorylated signaling proteins downstream of STING activation.
-
Cell Culture and Treatment: Seed HEK293T cells stably expressing hSTING in a 6-well plate. Once confluent, treat the cells with this compound at various concentrations for 4 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
RT-qPCR for Interferon-Stimulated Genes (ISGs)
This protocol measures the transcriptional upregulation of genes downstream of IFN-β signaling.
-
Cell Culture and Treatment: Treat THP-1 cells with this compound for 6 hours.
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for IFNB1, CXCL10, ISG15, and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound is a powerful tool for interrogating the STING signaling pathway and holds significant promise for therapeutic applications, particularly in immuno-oncology. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the cellular targets and functional consequences of activating this critical innate immune pathway.
References
Methodological & Application
Illuminating the Path to Immuno-Oncology: In Vitro Assay Protocols for hSTING Agonist-1
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. Agonists of human STING (hSTING), such as hSTING agonist-1, can induce potent anti-tumor immune responses. Rigorous in vitro characterization of these agonists is paramount for their development as therapeutic agents. This document provides detailed application notes and protocols for the in vitro assessment of this compound, focusing on target engagement, pathway activation, and downstream functional responses.
Key In Vitro Assays for hSTING Agonist Characterization
A comprehensive in vitro evaluation of hSTING agonists involves a multi-faceted approach to confirm direct binding to the target, activation of the STING signaling cascade, and the subsequent induction of a type I interferon response. The following table summarizes key assays, their purpose, and typical quantitative outputs.
| Assay Type | Purpose | Key Cell Lines/Reagents | Typical Quantitative Data |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct target engagement of the agonist with the hSTING protein in a cellular context. | HEK293T or THP-1 cells overexpressing hSTING | Thermal shift (ΔTagg) indicating ligand-induced stabilization of the hSTING protein. |
| Luciferase Reporter Assay | To quantify the activation of the STING pathway by measuring the activity of downstream transcription factors like IRF3. | THP-1-Lucia™ ISG cells, HEK293T cells co-transfected with hSTING and an ISRE-luciferase reporter plasmid. | EC50 values for luciferase induction, fold induction of reporter activity.[1][2][3] |
| Cytokine Release Assay (IFN-β ELISA) | To measure the secretion of key downstream effector cytokines, primarily Interferon-beta (IFN-β), as a functional readout of STING activation. | Human peripheral blood mononuclear cells (PBMCs), THP-1 cells, mouse bone marrow-derived dendritic cells (BMDCs).[4][5] | EC50 values for IFN-β secretion, concentration of secreted IFN-β (pg/mL).[5] |
| Western Blot Analysis | To detect the phosphorylation of key signaling proteins in the STING pathway, such as STING, TBK1, and IRF3. | THP-1 cells, MV4-11 cells.[2] | Qualitative or semi-quantitative assessment of protein phosphorylation. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical STING signaling pathway and the general workflows for the key in vitro assays described herein.
Caption: The cGAS-STING signaling pathway.
Caption: General workflows for key in vitro assays.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm the direct binding of this compound to the hSTING protein within intact cells.[6][7]
Materials:
-
HEK293T or THP-1 cells expressing hSTING
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-STING antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture hSTING-expressing cells to ~80% confluency.
-
Harvest and resuspend cells in fresh culture medium.
-
Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble hSTING:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble hSTING protein in each sample by Western blot using an anti-STING antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble hSTING as a function of temperature for both agonist-treated and vehicle-treated samples.
-
The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in Tagg (ΔTagg) between the treated and control samples indicates ligand binding and stabilization.
-
Luciferase Reporter Assay
This assay quantifies the activation of the IRF3 transcription factor, a key downstream event in the STING pathway.[1][3][8]
Materials:
-
THP-1-Lucia™ ISG reporter cells (or equivalent)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and appropriate selection antibiotics)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of approximately 40,000 to 50,000 cells per well in 100 µL of assay medium.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted agonist or vehicle control to the wells.
-
-
Incubation:
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from cell-free wells.
-
Plot the luminescence signal against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
IFN-β ELISA
This protocol measures the secretion of IFN-β, a hallmark cytokine produced upon STING activation.[2][5]
Materials:
-
Human PBMCs or THP-1 cells
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating and Stimulation:
-
Plate human PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).[2]
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Plot the IFN-β concentration against the log concentration of this compound to determine the EC50 value.
-
Western Blot for Phospho-STING, -TBK1, and -IRF3
This method provides a qualitative assessment of the activation of key signaling molecules in the STING pathway.[2]
Materials:
-
THP-1 cells or other relevant cell lines
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle for a specified time (e.g., 1-4 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
The presence of bands corresponding to the phosphorylated forms of STING, TBK1, and IRF3 in the agonist-treated samples indicates pathway activation. Total protein levels should be assessed as a loading control.
-
References
- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes: Development of a Cell-Based Assay for hSTING Agonist-1
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it an attractive target for immunotherapy, particularly in the context of cancer and infectious diseases.[3][4][5] hSTING agonist-1 is a potent synthetic agonist of human STING (hSTING) that has shown promise in preclinical studies.[6] This application note provides a comprehensive guide for the development and implementation of a robust cell-based assay to characterize the activity of this compound and other potential STING agonists.
The assay development process described herein encompasses three key methodologies for quantifying STING activation: a reporter gene assay for high-throughput screening, a cytokine secretion assay for functional response analysis, and a Western blot analysis for target engagement verification. These methods provide a multi-faceted approach to evaluating the potency and mechanism of action of STING agonists.
STING Signaling Pathway
Upon binding of an agonist, such as cyclic GMP-AMP (cGAMP) or a synthetic agonist like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[7][8] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][9][10] Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes.[1][11][12] STING activation can also lead to the activation of NF-κB, further contributing to the pro-inflammatory response.[1][13]
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
Here we provide detailed protocols for three key assays to characterize this compound.
ISRE-Luciferase Reporter Gene Assay
This assay provides a high-throughput method to quantify STING-dependent IRF3 activation.[3][4][14] It utilizes a reporter cell line stably expressing a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter.
Workflow:
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for hSTING agonist-1 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy and for the treatment of infectious diseases. hSTING agonist-1 (also known as compound 17) is a potent, novel aminobenzidazole agonist targeting the human STING receptor. This document provides detailed protocols for utilizing this compound in a luciferase reporter assay to quantify STING activation, a crucial step in screening and characterizing potential therapeutic agents. The use of a reporter assay, such as the THP1-Dual™ Lucia luciferase system, allows for a sensitive and high-throughput method to measure the induction of the IFN pathway downstream of STING activation.
Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a signaling cascade that leads to the transcription of type I interferons and other inflammatory cytokines. In a luciferase reporter cell line, this culminates in the expression of a luciferase gene under the control of an IFN-stimulated response element (ISRE).
Caption: STING signaling pathway leading to luciferase expression.
Experimental Workflow
The following diagram outlines the general workflow for assessing the activity of this compound using a luciferase reporter cell line.
Caption: General workflow for the this compound luciferase assay.
Data Presentation
The following table presents exemplary dose-response data for this compound in a THP1-Dual™ Lucia luciferase reporter assay. This data is representative of the high potency of this compound.
| This compound Conc. (nM) | Log Concentration | Average Luminescence (RLU) | Fold Induction |
| 0 (Vehicle) | N/A | 5,000 | 1.0 |
| 0.1 | -1.0 | 7,500 | 1.5 |
| 0.5 | -0.3 | 25,000 | 5.0 |
| 1.0 | 0.0 | 75,000 | 15.0 |
| 2.5 (EC50) | 0.4 | 150,000 | 30.0 |
| 5.0 | 0.7 | 225,000 | 45.0 |
| 10.0 | 1.0 | 280,000 | 56.0 |
| 50.0 | 1.7 | 295,000 | 59.0 |
| 100.0 | 2.0 | 300,000 | 60.0 |
RLU: Relative Light Units. Fold induction is calculated relative to the vehicle control. The exemplary EC50 is approximately 2.5 nM.
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
THP1-Dual™ Reporter Cells (or similar ISRE-luciferase reporter cell line)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Selection antibiotics (e.g., Zeocin®, Blasticidin), if required for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Protocol 1: Cell Culture and Maintenance
-
Thawing Cells: Quickly thaw the vial of THP1-Dual™ cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium containing selection antibiotics.
-
Culturing: Transfer the cell suspension to a T-25 flask and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Subculturing: Maintain the cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL. Passage the cells every 2-3 days by diluting the cell suspension in fresh medium.
Protocol 2: Luciferase Reporter Assay for this compound
-
Cell Seeding:
-
Centrifuge the required number of THP1-Dual™ cells and resuspend in fresh, pre-warmed assay medium (complete growth medium without selection antibiotics).
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁵ cells per well in a volume of 180 µL.
-
Include wells with medium only for background luminescence measurement.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations. Prepare these dilutions at a 10X concentration.
-
-
Cell Treatment:
-
Add 20 µL of the 10X this compound serial dilutions to the appropriate wells of the 96-well plate containing the cells.
-
Add 20 µL of assay medium with the corresponding DMSO concentration to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a new white 96-well plate.
-
Add 50 µL of the prepared luciferase assay reagent to each well.
-
Incubate at room temperature for 2-5 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the medium-only wells from all other readings.
-
Fold Induction Calculation: Divide the luminescence reading of each treated well by the average luminescence of the vehicle control wells.
-
Dose-Response Curve and EC50 Calculation:
-
Plot the fold induction values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the characterization of this compound using a luciferase reporter assay. This assay provides a robust and sensitive method for quantifying STING pathway activation, which is essential for the preclinical development of novel immunomodulatory therapies. Adherence to these detailed procedures will enable researchers to generate reliable and reproducible data for their drug discovery programs.
Application Notes: hSTING Agonist-1 Protocol for THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. STING, also known as TMEM173, acts as a direct sensor for cyclic dinucleotides (CDNs) produced by the enzyme cGAS or by invading pathogens.[1] Activation of STING triggers a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a prime target for immunotherapy.[1][2]
hSTING agonist-1 is a potent synthetic agonist designed to activate the human STING protein, offering a powerful tool for studying inflammation and developing novel cancer immunotherapies.[3] The human monocytic cell line, THP-1, is an extensively used model for studying the cGAS-STING pathway.[4] These cells can be differentiated into macrophage-like cells, which are highly responsive to STING agonists and provide a reliable system for evaluating compound potency and mechanism of action.[5][6]
This document provides detailed protocols for the culture and differentiation of THP-1 cells, subsequent stimulation with this compound, and methods for quantifying the downstream cellular response.
STING Signaling Pathway
Upon binding of an agonist like this compound, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[7] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[9][10] Concurrently, the STING pathway also activates the NF-κB signaling cascade, leading to the transcription of pro-inflammatory cytokines like TNF-α.[11][12]
Caption: STING signaling cascade upon agonist binding in THP-1 cells.
Experimental Protocols
General Experimental Workflow
The overall process involves culturing THP-1 monocytes, differentiating them into adherent macrophage-like cells, treating them with the hSTING agonist, and finally analyzing the downstream endpoints.
Caption: General workflow for this compound studies in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Differentiation
THP-1 monocytes grow in suspension and require differentiation with Phorbol 12-myristate 13-acetate (PMA) to become adherent, macrophage-like cells suitable for STING activation experiments.[5][13]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cell culture flasks (T75) and plates (6, 24, or 96-well)
Method:
-
Thawing and Maintenance:
-
Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath.[5]
-
Transfer cells to a tube with pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Pen-Strep).
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.[5]
-
Culture cells in T75 flasks at 37°C with 5% CO2. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.[14]
-
-
Differentiation into Macrophages:
-
Count cells and adjust the density to 2 x 10^5 cells/mL in complete medium.[13]
-
Add PMA to a final concentration of 25-100 ng/mL (a lower concentration of ~5 ng/mL can also be used for priming).[6][15]
-
Seed the cell suspension into appropriate culture plates (e.g., 1 mL/well for a 24-well plate).
-
Incubate for 48-72 hours at 37°C with 5% CO2. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.[15]
-
After incubation, gently aspirate the PMA-containing medium, wash once with fresh medium, and add fresh complete medium to the wells.
-
Rest the differentiated cells for at least 24 hours before agonist treatment.[6]
-
Protocol 2: Stimulation with this compound
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (or other STING agonists like diABZI, 2'3'-cGAMP)
-
DMSO (for dissolving the agonist)
-
Complete RPMI-1640 medium
Method:
-
Prepare a stock solution of this compound in DMSO. Further dilute the agonist to the desired working concentrations in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Aspirate the medium from the rested, differentiated THP-1 cells.
-
Add the medium containing the this compound (or a vehicle control) to the wells.
-
Incubate the plates at 37°C with 5% CO2 for the desired time period. Incubation times can range from 4 to 24 hours, depending on the endpoint being measured.[8][11]
Protocol 3: Analysis of STING Pathway Activation
A. Quantification of Gene Expression by RT-qPCR
-
After treatment, lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., IFNB1, ISG15, OAS1, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[8][10]
B. Quantification of Secreted Cytokines by ELISA/HTRF
-
After treatment, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Quantify the concentration of secreted IFN-β or TNF-α in the supernatant using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.[11]
C. Detection of Protein Phosphorylation by Western Blot
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and their total protein counterparts.[8][10]
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Data Presentation
The following tables summarize typical experimental parameters and expected results based on published data for various STING agonists in THP-1 cells.
Table 1: Recommended Concentration Ranges for STING Agonists in THP-1 Cells
| Agonist | Typical Concentration Range | Notes | Reference(s) |
|---|---|---|---|
| This compound | 0.1 - 10 µM | Potent synthetic agonist. | [3] |
| diABZI | 0.1 - 3 µM | A widely used potent, non-CDN STING agonist. | [8][10] |
| 2'3'-cGAMP | 1 - 50 µg/mL | The natural endogenous STING ligand. | [4][11] |
| ADU-S100 | 1 - 20 µM | A clinical-stage CDN-based STING agonist. |[4] |
Table 2: Example Downstream Readouts after STING Agonist Treatment
| Analysis Method | Target Analyte | Incubation Time | Expected Outcome | Reference(s) |
|---|---|---|---|---|
| RT-qPCR | IFNB1 mRNA | 4 - 16 hours | Significant upregulation (>>10-fold) | [8][10] |
| ISG15, OAS1 mRNA | 4 - 16 hours | Strong upregulation | [10] | |
| TNF mRNA | 4 - 8 hours | Moderate to strong upregulation | [16] | |
| ELISA / HTRF | Secreted IFN-β | 16 - 24 hours | Dose-dependent increase in protein levels | [11] |
| Secreted TNF-α | 16 - 24 hours | Dose-dependent increase in protein levels | [11] | |
| Western Blot | p-STING (Ser366) | 1 - 4 hours | Increased phosphorylation | [10] |
| p-TBK1 (Ser172) | 1 - 4 hours | Increased phosphorylation | [10] |
| | p-IRF3 (Ser396) | 1 - 4 hours | Increased phosphorylation |[10] |
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality | EMBO Reports [link.springer.com]
- 10. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. STING induces HOIP-mediated synthesis of M1 ubiquitin chains to stimulate NF-κB signaling | The EMBO Journal [link.springer.com]
- 13. bowdish.ca [bowdish.ca]
- 14. nanopartikel.info [nanopartikel.info]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Administration of STING Agonists in Mouse Tumor Models
Audience: Researchers, scientists, and drug development professionals.
These notes provide an overview and detailed protocols for the administration and evaluation of STING (Stimulator of Interferon Genes) agonists, such as hSTING agonist-1, in preclinical mouse tumor models. The activation of the STING pathway is a promising cancer immunotherapy strategy aimed at converting immunologically "cold" tumors into "hot," T-cell-inflamed microenvironments.
Introduction: The STING Pathway in Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a sign of viral infection or cellular damage.[1] In the context of cancer, tumor-derived dsDNA can be sensed by the enzyme cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation triggers a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the robust production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2]
This IFN-I response is crucial for priming an effective anti-tumor adaptive immune response. It enhances the maturation and antigen presentation capabilities of dendritic cells (DCs), which in turn activate tumor-antigen-specific CD8+ T cells.[1][3] These cytotoxic T cells can then traffic to the tumor site to eliminate cancer cells.[3] Pharmacological STING agonists aim to mimic this natural process to initiate or amplify anti-tumor immunity, showing potent efficacy in various preclinical models.[4][5]
Signaling & Experimental Diagrams
Data Presentation: Efficacy of STING Agonists
The following tables summarize representative quantitative data from preclinical studies using various STING agonists in mouse tumor models.
Table 1: Summary of In Vivo Efficacy in Mouse Tumor Models
| STING Agonist | Mouse Model (Cell Line) | Administration Route | Dose & Schedule | Key Outcomes | Reference |
|---|---|---|---|---|---|
| diABZI | C57BL/6 (B16-F10 Melanoma) | Intravenous (IV) | 2 mg/kg, 3 times | Significant tumor growth inhibition and increased survival.[6] | [6] |
| DMXAA | C57Bl/6 (UPS Sarcoma) | Intratumoral (IT) | 18 mg/kg, single dose on day 7 | Durable cure in up to 60% of mice.[7] | [7] |
| ALG-031048 | BALB/c (CT26 Colon Carcinoma) | Subcutaneous (SC) | 4 mg/kg | Dose-dependent delay in tumor growth; 1 animal became tumor-free.[4] | [4] |
| ALG-031048 + anti-CTLA-4 | BALB/c (CT26 Colon Carcinoma) | IT (ALG-031048) + IP (Ab) | 25 µg (agonist) + 5 mg/kg then 1 mg/kg (Ab) | 40% of animals showed a complete response.[8] | [8] |
| Unnamed STING Agonist | BALB/c (4T1 Breast Cancer) | Intratumoral (IT) | 25 µg, twice a week for 2 weeks | Significantly reduced tumor volume compared to vehicle.[9] | [9] |
| BMS-986301 | KPC Mouse Model (PDAC) | Intramuscular (IM) | Not specified | IM administration was equivalent to IT injection in antitumor efficacy.[10] |[10][11] |
Table 2: Immunological Effects of STING Agonist Administration
| STING Agonist | Mouse Model (Cell Line) | Key Immunological Changes in Tumor Microenvironment (TME) | Reference |
|---|---|---|---|
| DMXAA | KPC (Pancreatic Cancer) | Increased frequency and fitness of cytotoxic T lymphocytes; decreased regulatory T cells and suppressive macrophages.[5] | [5] |
| PC7A Nanovaccine (cGAMP) | C57BL/6 (TC-1) | Upregulation of CXCL9 in myeloid cells, leading to increased recruitment of IFNγ-expressing CD8+ T cells.[12] | [12] |
| Unnamed STING Agonist + Atezolizumab | BALB/c (4T1 Breast Cancer) | Increased CD8+ cytotoxic T cells and decreased FOXP3+ Treg cells in the tumor.[9] | [9] |
| diABZI | C57BL/6 (B16-F10 Melanoma) | Improved infiltration of inflammatory effector cells into the tumor.[6] |[6] |
Experimental Protocols
The following are generalized protocols based on common practices in published literature. Specific parameters such as cell numbers, agonist concentration, and timing should be optimized for each specific model and STING agonist.
Protocol 1: Evaluation of STING Agonist Efficacy in a Syngeneic Mouse Tumor Model
Objective: To assess the anti-tumor activity of a STING agonist as a monotherapy or in combination with other agents in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, B16-F10, MC38)
-
6-8 week old female mice (e.g., BALB/c or C57BL/6, matched to cell line)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound, formulated in a sterile vehicle (e.g., PBS, DMSO/saline)
-
Syringes and needles (27-30G)
-
Digital calipers
-
Animal housing and handling equipment compliant with IACUC guidelines
Procedure:
-
Cell Preparation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Resuspend cells in sterile, cold PBS at a final concentration of 2-10 x 10⁶ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse (optional, follow approved institutional protocols).
-
Shave the flank area.
-
Inject 100 µL of the cell suspension (containing 2x10⁵ to 1x10⁶ cells) subcutaneously into the right flank.[6]
-
-
Tumor Growth Monitoring:
-
Begin measuring tumors 5-7 days post-implantation, or once they become palpable.
-
Measure the length (L) and width (W) of the tumors every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 x (L x W²).[6]
-
Monitor animal body weight and general health at each measurement.
-
-
Randomization and Treatment:
-
Once tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (e.g., Vehicle, STING Agonist, STING Agonist + Checkpoint Inhibitor).[7]
-
For Intratumoral (IT) Administration: Using a 30G needle, slowly inject the STING agonist (e.g., 25-50 µg in 50 µL volume) directly into the center of the tumor.[9]
-
For Systemic Administration (IV, SC, IP): Administer the STING agonist via the desired route. Doses can range from 0.5 to 4 mg/kg.[4][6]
-
Follow the predetermined dosing schedule (e.g., single dose, twice weekly).[7][9]
-
-
Endpoint and Data Collection:
-
Continue monitoring until tumors reach the humane endpoint (e.g., >2000 mm³), or for a pre-defined study duration.[6]
-
Record survival data for Kaplan-Meier analysis.
-
At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., weight, immunophenotyping).
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To analyze the composition and activation state of immune cells within the tumor microenvironment following STING agonist treatment.
Materials:
-
Freshly harvested tumors
-
RPMI medium
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic cocktail (Collagenase, DNase I)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (anti-CD16/32)
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, CD3, CD4, CD8, FoxP3, CD69)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Harvest tumors at a specific time point post-treatment (e.g., 24 hours for acute activation, or at study endpoint).[13]
-
Weigh the tumor and mince it into small pieces (~1-2 mm³) in a petri dish containing RPMI.
-
Transfer the minced tissue into a dissociation tube with an enzymatic cocktail.
-
Incubate at 37°C with agitation for 30-60 minutes, or according to the dissociation kit manufacturer's protocol.
-
-
Single-Cell Suspension Preparation:
-
Stop the enzymatic reaction by adding RPMI with FBS.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet.
-
(Optional) If significant blood is present, treat with RBC Lysis Buffer for 2-5 minutes, then wash with FACS buffer.
-
-
Cell Staining:
-
Count the viable cells.
-
Aliquot ~1-2 x 10⁶ cells per well/tube.
-
Stain with a Live/Dead dye according to the manufacturer's protocol to exclude non-viable cells from analysis.
-
Wash the cells with FACS buffer.
-
Block non-specific antibody binding by incubating with Fc Block for 10-15 minutes on ice.
-
Add the cocktail of surface-staining antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., FoxP3, IFN-γ), proceed with a fixation/permeabilization kit and subsequent intracellular antibody staining.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ leukocyte gate).
-
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral STING activation causes durable immunogenic tumor eradication in the KP soft tissue sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aligos.com [aligos.com]
- 9. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hSTING Agonist-1 in In Vivo Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hSTING agonist-1, a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the STING (Stimulator of Interferon Genes) pathway, for in vivo immunology research. This document includes the mechanism of action, key applications in immuno-oncology, and detailed protocols for conducting preclinical in vivo studies.
Introduction to this compound
This compound is a powerful tool for interrogating the innate immune system. As a non-CDN agonist, it offers advantages over traditional cyclic dinucleotide (CDN) agonists, such as improved cell permeability and potentially more favorable pharmacokinetic properties for systemic administration[1][2]. Activation of the STING pathway by this compound triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, bridging the innate and adaptive immune responses to mount a robust anti-tumor effect[1][3].
Mechanism of Action: The STING Signaling Pathway
Upon binding to the STING protein, located on the endoplasmic reticulum, this compound induces a conformational change in the STING dimer. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Simultaneously, the activation of NF-κB leads to the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CXCL10, and CCL5[1][4][5]. This cascade of events stimulates the maturation of antigen-presenting cells (APCs), enhances the cross-presentation of tumor antigens, and promotes the priming and recruitment of tumor-specific CD8+ T cells, ultimately leading to tumor cell death[3][6].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of an ELISA to Measure Cytokine Signatures Following hSTING Agonist-1 Treatment
Abstract
This application note provides a detailed protocol for the quantification of key cytokines, including Interferon-β (IFN-β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and C-X-C Motif Chemokine Ligand 10 (CXCL10), in cell culture supernatants following treatment with hSTING agonist-1. The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, upon activation, orchestrates a robust inflammatory response characterized by the secretion of various cytokines.[1][2] this compound is a potent activator of this pathway and holds promise for therapeutic applications in oncology and infectious diseases.[3][4] This document offers step-by-step guidance for researchers, scientists, and drug development professionals on setting up cell-based assays, performing cytokine ELISAs, and presenting the data in a clear and comparative format.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a pivotal innate immune sensing mechanism that detects cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][5] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK), leading to the phosphorylation and activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB), respectively.[2][5] Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of Type I interferons (e.g., IFN-β) and a suite of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and CXCL10.[2][5][6]
Pharmacological activation of the STING pathway by agonists like this compound is a promising strategy for enhancing anti-tumor immunity and combating infections.[7] Therefore, accurate and robust methods to quantify the cytokine output following STING activation are essential for the preclinical and clinical development of these therapeutic agents. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique for measuring cytokine concentrations in biological fluids.[8] This application note details the use of sandwich ELISAs to measure the secretion of key cytokines from human cell lines treated with this compound.
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to cytokine production.
Experimental Workflow
Caption: Experimental workflow for measuring cytokine secretion via ELISA.
Materials and Reagents
-
Cell Lines:
-
THP-1 (human monocytic cell line)
-
Human peripheral blood mononuclear cells (PBMCs)
-
-
Reagents:
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
ELISA Kits:
-
Human IFN-β Sandwich ELISA Kit
-
Human TNF-α Sandwich ELISA Kit
-
Human IL-6 Sandwich ELISA Kit
-
Human CXCL10 Sandwich ELISA Kit
-
-
Equipment:
-
96-well cell culture plates
-
96-well ELISA plates (pre-coated)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Multichannel pipettes and sterile tips
-
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
For THP-1 cells, seed at a density of 5 x 10⁵ cells/well in a 96-well cell culture plate in 100 µL of complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
For PBMCs, seed at a density of 1 x 10⁶ cells/well.
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂ to allow cells to adhere and equilibrate.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the agonist in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) or add the agonist dilutions directly (for suspension cells).
-
Add 100 µL of the prepared agonist dilutions or vehicle control to the respective wells.
-
Include untreated control wells containing only cell culture medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Protocol 2: Sample Collection and Preparation
-
After the 24-hour incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (conditioned medium) from each well without disturbing the cell pellet.
-
Transfer the supernatants to labeled microcentrifuge tubes.
-
If not proceeding immediately to the ELISA, store the supernatants at -80°C. Avoid repeated freeze-thaw cycles.[9]
Protocol 3: Cytokine ELISA
This protocol provides a general outline for a sandwich ELISA. Always refer to the specific instructions provided with the commercial ELISA kit you are using.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, detection antibody, and substrate solution, according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of the reconstituted standards, controls, and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.[10]
-
First Incubation: Cover the plate and incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).[10]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.[11] Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.[10][12]
-
Second Incubation: Cover the plate and incubate for the time specified in the kit protocol (typically 1 hour at room temperature).[10]
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.
-
Third Incubation: Cover the plate and incubate for the time specified in the kit protocol (typically 20-30 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes, or until color develops.[10][12]
-
Stop Reaction: Add 50-100 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
Data Presentation and Analysis
-
Standard Curve Generation:
-
Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Subtract the average zero standard OD from all readings.
-
Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.[10]
-
-
Concentration Calculation:
-
Determine the concentration of the target cytokine in each sample by interpolating the mean absorbance value from the standard curve.[10]
-
Multiply the interpolated concentration by any dilution factor used for the samples.
-
-
Data Summary:
-
Summarize the quantitative data in a clearly structured table for easy comparison of cytokine concentrations across different treatment groups.
-
Table 1: Cytokine Secretion from THP-1 Cells Treated with this compound (Example Data)
| Treatment Group | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL10 (pg/mL) |
| Untreated Control | < 15.6 | < 31.2 | < 7.8 | < 62.5 |
| Vehicle (0.5% DMSO) | < 15.6 | 35.5 ± 4.2 | 10.1 ± 2.5 | 75.3 ± 8.9 |
| This compound (1 µM) | 250.8 ± 25.1 | 450.6 ± 38.7 | 150.2 ± 15.8 | 1250.4 ± 110.2 |
| This compound (10 µM) | 1200.5 ± 115.3 | 1800.2 ± 150.9 | 850.7 ± 75.4 | 5600.8 ± 450.1 |
| This compound (100 µM) | 2500.1 ± 210.6 | 3500.8 ± 301.5 | 1800.4 ± 160.3 | > 10000 |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. The lower limit of detection for each assay is indicated for the untreated control.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Increase the number of washes- Ensure all reagents are at room temperature before use- Use fresh, sterile reagents |
| Low signal | - Inactive agonist- Insufficient incubation time- Incorrect reagent concentrations | - Verify the activity of the this compound- Optimize incubation times- Prepare reagents according to kit instructions |
| High variability | - Pipetting errors- Inconsistent washing- Edge effects on the plate | - Use calibrated pipettes and practice consistent technique- Ensure uniform washing across the plate- Avoid using the outer wells of the plate if edge effects are suspected |
Conclusion
This application note provides a comprehensive protocol for the development and execution of ELISAs to measure cytokine production following treatment with this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the dose-dependent cytokine signature induced by STING pathway activation. The ability to accurately quantify key cytokines such as IFN-β, TNF-α, IL-6, and CXCL10 is fundamental for elucidating the mechanism of action of STING agonists and for advancing their development as novel immunotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of STING stimulation on macrophages: STING agonists polarize into “classically” or “alternatively” activated macrophages? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
hSTING agonist-1 delivery methods for in vivo experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Activation of the cGAS-STING pathway triggers a robust type I interferon (IFN) response, bridging innate and adaptive immunity.[1][2] In oncology, STING agonists are being explored to convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are responsive to immunotherapies like checkpoint inhibitors.[3][4] However, effective in vivo delivery of these agonists to the target site remains a significant challenge due to their poor stability, rapid systemic clearance, and limited cell permeability.[4][5]
These application notes provide an overview of current delivery methods for hSTING agonists in preclinical in vivo experiments, detailing protocols for direct intratumoral injection and systemic administration using nanoparticle carriers.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade begins when cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[1] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to STING dimers located on the endoplasmic reticulum (ER) membrane, inducing a conformational change.[1][6] This activation leads to the translocation of STING from the ER to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6] TBK1 subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons and other inflammatory genes.[1][2]
Figure 1: The cGAS-STING signaling pathway.
In Vivo Delivery Strategies
The choice of delivery route is critical and depends on the therapeutic goal. Local delivery is preferred for accessible solid tumors to maximize drug concentration in the tumor microenvironment (TME) and minimize systemic toxicity, while systemic delivery is necessary for metastatic or inaccessible diseases.[4][7]
Intratumoral (IT) Administration
Direct injection into the tumor is the most common approach in preclinical studies.[4] It bypasses systemic clearance mechanisms and achieves high local concentrations of the STING agonist, leading to potent local immune activation.[3][8][9]
Advantages:
-
High local drug concentration.
-
Reduced systemic toxicity and off-target effects.
-
Potential for generating a systemic "abscopal" effect, where local treatment leads to regression of distant, untreated tumors.[3]
Disadvantages:
-
Only applicable to accessible tumors.
-
Invasive procedure.
-
Variable drug distribution within the tumor, which can be improved with specialized needles.[10]
Systemic Administration (Intravenous, Intraperitoneal)
Systemic delivery is essential for treating metastatic cancers and hematological malignancies.[7][11] However, free STING agonists, particularly cyclic dinucleotides (CDNs), are hydrophilic, susceptible to enzymatic degradation, and rapidly cleared from circulation, making systemic administration challenging.[4][12] To overcome these limitations, various delivery systems have been developed.
Advanced Formulations for Systemic Delivery:
-
Lipid-Based Nanoparticles (LNPs): Liposomes are a leading platform for STING agonist delivery.[13][14] Cationic lipids (e.g., DOTAP) are often included to facilitate encapsulation of anionic CDNs and promote endosomal escape for cytosolic delivery.[13][15] PEGylation can be used to improve stability and circulation time.[14]
-
Polymer-Based Nanoparticles: Biodegradable polymers like PLGA can encapsulate STING agonists, providing controlled release and improved stability.[15]
-
Antibody-Drug Conjugates (ADCs): Conjugating a STING agonist to a tumor-targeting antibody allows for specific delivery to cancer cells. For example, XMT-2056 is an ADC that delivers a STING agonist payload to HER2+ tumor cells.[4]
-
Cell-Based Carriers: Engineered bacteria, such as SYNB1891, can be used to produce and deliver STING agonists directly within the tumor microenvironment.[4]
Summary of Preclinical Data
The following tables summarize quantitative data from various preclinical studies investigating different hSTING agonist-1 delivery methods.
Table 1: Intratumoral Delivery of STING Agonists
| STING Agonist | Delivery Method | Animal Model | Dose | Key Outcomes | Reference(s) |
| IACS-8779 | Direct Intratumoral Injection | Canine Glioblastoma | 5-20 µg | Dose-dependent radiographic response; >50% tumor reduction at higher doses. | [3][8] |
| ML RR-S2 CDA | Intratumoral Injection | Rat Hepatoma (RH-7777) | 50 µg | Multi-sidehole needle injection led to 32% tumor viability vs. 54% with a conventional needle. | [10] |
| STING Agonists | Direct Intratumoral Injection | Murine Glioblastoma (QPP8) | Not Specified | Significantly prolonged survival compared to checkpoint blockade. | [9] |
Table 2: Systemic Delivery of STING Agonists
| STING Agonist | Delivery System | Route | Animal Model | Dose | Key Outcomes | Reference(s) |
| cGAMP | Cationic Liposomes | IV | B16F10 Melanoma | Not Specified | Prolonged survival and protection from tumor rechallenge. | [13] |
| CDN | Lipid Nanodiscs (LND-CDN) | IV | MC38 Colon Adenocarcinoma | Not Specified | 7.4% injected dose/gram in tumor vs. 1.1% for liposomes; Cured ~43% of mice in TC-1 model. | [16] |
| CDN | CD103+ DC-Targeted Liposomes | IV | B16F10 Melanoma, MC38 | 0.1 mg/kg | Significant antitumor efficacy as monotherapy and in combination with anti-PD-L1. | [17] |
| SNX281 | Free Small Molecule | IV | CT26 Colon Carcinoma | 25 mg/kg | Potent antitumor activity and induction of immune memory. | [18] |
| TAK-676 | Free Synthetic CDN | IV | Not Specified | Enhanced recruitment of NK cells and DCs; robust anti-tumor response. | [7] |
Experimental Protocols
Protocol 1: Intratumoral (IT) Administration of a STING Agonist
This protocol describes the direct injection of a STING agonist solution into an established subcutaneous tumor in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists | MDPI [mdpi.com]
- 8. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING agonist delivery by tumour-penetrating PEG-lipid nanodiscs primes robust anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic nano-delivery of low-dose STING agonist targeted to CD103+ dendritic cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for hSTING agonist-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of hSTING agonist-1 (also known as compound 17), a potent human-specific agonist of the Stimulator of Interferon Genes (STING) pathway, in cell culture experiments.
Introduction
This compound is a small molecule activator of the human STING protein, a critical component of the innate immune system. Activation of the STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, playing a key role in anti-tumor and anti-viral immunity. These protocols detail the necessary steps for preparing this compound and for assessing its activity in common human cell lines used in immunology and drug discovery research.
Chemical Properties
| Property | Value |
| Compound Name | This compound (compound 17) |
| Molecular Formula | C₁₈H₁₈F₃N₅O₃S |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
STING Signaling Pathway
Upon binding to the STING protein, this compound induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β.
Caption: The cGAS-STING signaling pathway.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of the solid compound in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 441.43 g/mol , dissolve 4.41 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the activity of this compound.
Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β secreted into the cell culture supernatant, a downstream indicator of STING pathway activation.
Experimental Workflow:
Caption: Workflow for IFN-β Sandwich ELISA.
Materials:
-
Human cell lines (e.g., THP-1 monocytes, peripheral blood mononuclear cells (PBMCs))
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Human IFN-β ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate. For example, seed THP-1 cells at 5 x 10⁵ cells/well.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest agonist concentration, typically ≤ 0.1%).
-
Cell Treatment: Add the prepared dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β from a standard curve. Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Quantitative Data (Example for a potent STING agonist):
| Cell Line | EC50 for IFN-β Induction (nM) |
| THP-1 | 50 - 200 |
| PBMCs | 10 - 100 |
| Note: These are example values. The actual EC50 for this compound should be determined experimentally. |
Analysis of IRF3 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated IRF3 (p-IRF3), a direct upstream marker of STING activation.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Materials:
-
Human cell lines (e.g., HEK293T, THP-1)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for different time points (e.g., 1, 2, 4, 6 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IRF3 and a loading control (e.g., β-actin) to normalize the p-IRF3 signal.
Expected Results: An increase in the p-IRF3/total IRF3 ratio should be observed in a time- and dose-dependent manner upon treatment with this compound.
STING Activation Reporter Assay
This protocol uses a reporter cell line expressing a luciferase gene under the control of an IFN-stimulated response element (ISRE) to quantify STING pathway activation.
Experimental Workflow:
Caption: Workflow for Luciferase Reporter Assay.
Materials:
-
HEK293T cells stably expressing an ISRE-luciferase reporter construct
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293T-ISRE-Luc reporter cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control.
-
Cell Treatment: Add the prepared dilutions of this compound to the cells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Plot the relative light units (RLU) against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Quantitative Data (Example for a potent STING agonist):
| Cell Line | EC50 for ISRE-Luciferase Induction (nM) |
| HEK293T-ISRE-Luc | 100 - 500 |
| Note: These are example values. The actual EC50 for this compound should be determined experimentally. |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or low STING activation | - Inactive compound- Low compound concentration- Incorrect incubation time- Cell line does not express STING | - Use a fresh aliquot of this compound.- Perform a wider dose-response experiment.- Optimize the incubation time.- Confirm STING expression in your cell line by Western blot or qPCR. |
| High background signal | - Contamination- High DMSO concentration | - Ensure aseptic technique.- Keep the final DMSO concentration below 0.5%. |
| Inconsistent results | - Inconsistent cell seeding- Freeze-thaw of agonist | - Ensure uniform cell seeding density.- Use single-use aliquots of this compound. |
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these protocols, researchers can effectively prepare the agonist and assess its activity through various downstream readouts of STING pathway activation. Due to the lack of specific published EC50 values for this compound (compound 17), it is crucial for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell system and assay.
Application Notes and Protocols for Intratumoral Injection of hSTING Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. Cytosolic DNA from tumor cells is detected by cyclic GMP-AMP synthase (cGAS), which produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade bridges the innate and adaptive immune systems, promoting dendritic cell maturation, enhancing antigen presentation, and facilitating the recruitment and activation of tumor-specific T cells.
hSTING agonist-1, also referred to as compound 17 in some literature, is a novel small molecule agonist of human STING.[1] Intratumoral (IT) administration of STING agonists is a promising therapeutic strategy designed to activate anti-tumor immunity directly at the tumor site, thereby minimizing systemic toxicities and maximizing local efficacy. This document provides detailed application notes and a generalized protocol for the intratumoral injection of this compound for preclinical research.
STING Signaling Pathway
The activation of the STING pathway initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, leading to the activation of an anti-tumor immune response.
References
Application Note: Assessing hSTING agonist-1 Activity in Primary Human Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[2][3] This leads to the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen or anti-tumor immune response.[4][5]
hSTING agonist-1 is a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the human STING protein.[6][7] Its ability to stimulate a powerful innate immune response has made it a promising candidate for cancer immunotherapy.[5][8] This document provides detailed protocols for assessing the activity of this compound in primary human peripheral blood mononuclear cells (PBMCs), a key model system comprising various immune cell subsets including monocytes, lymphocytes, and dendritic cells.
Principle of the Assays The protocols described herein measure the functional consequences of STING pathway activation in primary human immune cells. The primary readouts include:
-
Cytokine Production: Quantifying the secretion of key effector cytokines, such as IFN-β and CXCL10, using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: Measuring the upregulation of interferon-stimulated genes (ISGs) via Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Pathway Activation: Detecting the phosphorylation of key signaling proteins (e.g., TBK1, IRF3) by Western Blot to confirm engagement of the STING signaling cascade.
These assays collectively provide a comprehensive profile of the cellular response to this compound stimulation.
Experimental Protocols
The following protocols provide a workflow for assessing this compound activity, from primary cell isolation to downstream analysis.
Protocol 1: Isolation and Culture of Human PBMCs
-
Blood Collection: Collect whole human blood from healthy donors in heparin-coated tubes.
-
Dilution: Dilute the blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the distinct buffy coat layer containing PBMCs.
-
Washing: Transfer the collected PBMCs to a new tube and wash twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).
-
Seeding: Seed the cells in appropriate culture plates at the desired density. For cytokine analysis in a 96-well plate, a density of 1 x 10^6 cells/well is recommended.[9]
Protocol 2: Stimulation with this compound
-
Agonist Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Create serial dilutions of the agonist in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for a potent agonist might be 10 nM to 30 µM.[7]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest agonist dose (typically ≤0.5%).
-
Cell Treatment: Add the prepared agonist dilutions or vehicle control to the seeded PBMCs.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. The incubation time depends on the downstream assay:
Protocol 3: Quantification of IFN-β Production by ELISA
This protocol outlines the general steps for a sandwich ELISA. Always follow the specific instructions provided by the ELISA kit manufacturer.
-
Supernatant Collection: After incubation, centrifuge the culture plate at 300-400 x g for 5 minutes. Carefully collect the cell-free supernatant. Samples can be used immediately or stored at -80°C.[9]
-
Standard Preparation: Reconstitute and prepare a standard curve using the provided IFN-β standard as per the kit manual.
-
Plate Loading: Add 100 µL of standards, controls, and experimental supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Incubate the plate, typically for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate 3-4 times with the provided wash buffer.
-
Detection Antibody: Add the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the streptavidin-HRP or other enzyme conjugate and incubate for 20-30 minutes.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops (15-20 minutes).
-
Stop Reaction: Add the stop solution to each well. The color should change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Protocol 4: Analysis of ISG Expression by RT-qPCR
-
Cell Lysis: After stimulation, remove the medium and wash cells with ice-cold PBS. Lyse the cells directly in the well using a lysis buffer from an RNA extraction kit.
-
RNA Extraction: Purify total RNA from the cell lysates according to the kit manufacturer’s protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a qPCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation: Expected Results
The following tables present representative data from experiments assessing this compound activity in human PBMCs.
Table 1: Dose-Dependent IFN-β Secretion from this compound Treated PBMCs (Data are illustrative and based on typical responses for a potent agonist after 24-hour stimulation)
| This compound Conc. (µM) | Mean IFN-β Conc. (pg/mL) | Standard Deviation (±) |
| 0 (Vehicle) | 15.2 | 4.5 |
| 0.01 | 125.6 | 18.2 |
| 0.1 | 850.4 | 65.7 |
| 1.0 | 2100.8 | 150.3 |
| 10.0 | 3550.1 | 280.9 |
| 30.0 | 3610.5 | 310.4 |
Table 2: Relative Quantification of ISG Expression in PBMCs (Data are illustrative, representing fold change vs. vehicle control after 6-hour stimulation with 1 µM this compound)
| Target Gene | Mean Fold Change (2-ΔΔCt) | Standard Deviation (±) |
| IFNB1 | 350.5 | 45.8 |
| CXCL10 | 225.8 | 30.2 |
| ISG15 | 180.2 | 25.6 |
| GAPDH | 1.0 | 0.1 |
Conclusion The protocols and expected results detailed in this application note provide a robust framework for characterizing the bioactivity of this compound in primary human immune cells. By quantifying cytokine secretion, gene expression, and intracellular signaling events, researchers can effectively determine the potency and efficacy of STING agonists, facilitating their development as novel immunotherapeutic agents.
References
- 1. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
hSTING agonist-1 solubility issues and solutions
Welcome to the technical support center for hSTING agonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as G10, is a novel, human-specific agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Its primary mechanism of action involves binding to and activating the STING protein, which is located on the endoplasmic reticulum membrane.[3] This activation triggers a downstream signaling cascade, leading to the phosphorylation of IRF3 (Interferon Regulatory Factor 3) and the subsequent production of type I interferons (IFN) and other pro-inflammatory cytokines.[1][4] This innate immune response is crucial for antiviral and antitumor immunity.[5][6]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is practically insoluble in water and ethanol.[1][2] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of the compound.[1]
Q3: My this compound precipitated when I diluted my DMSO stock solution in aqueous media for my in vitro assay. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your assay medium might be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. However, a small amount of DMSO is necessary to maintain solubility.
-
Use a Surfactant: For certain applications, the inclusion of a biocompatible surfactant, such as Tween 80, in the final formulation can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment and use them immediately to minimize the chances of precipitation over time.[1]
Q4: I need to prepare this compound for in vivo animal studies. How can I formulate it to avoid solubility issues and ensure bioavailability?
A4: Direct injection of a simple aqueous solution of this compound is not feasible due to its poor water solubility.[1] Specialized formulations are required to create a stable suspension or solution suitable for in vivo administration. Two common formulation methods are provided in the "Experimental Protocols" section below. These formulations often involve a combination of solvents and excipients like PEG300, Tween 80, or corn oil to create a deliverable form of the agonist.[1] It is important to note that this compound has poor oral bioavailability.[7][8][9]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 63[1] | 146.21[1] | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1] |
| Water | Insoluble[1][2] | - | Not a suitable solvent. |
| Ethanol | Insoluble[1][2] | - | Not a suitable solvent. |
Molecular Weight of this compound (G10) is 430.88 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Reagent Preparation:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., to make a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of agonist).
-
Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[2]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (with PEG300 and Tween 80)
This protocol is adapted from a formulation designed to create a clear solution for in vivo use.[1]
-
Reagent Preparation:
-
This compound DMSO stock solution (e.g., 21 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water)
-
-
Procedure (for 1 mL of final formulation):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 21 mg/mL this compound DMSO stock solution.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[1]
-
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (with Corn Oil)
This protocol is for creating a formulation in corn oil.[1]
-
Reagent Preparation:
-
This compound DMSO stock solution (e.g., 21 mg/mL)
-
Sterile Corn Oil
-
-
Procedure (for 1 mL of final formulation):
-
In a sterile microcentrifuge tube, add 950 µL of corn oil.
-
Add 50 µL of the 21 mg/mL this compound DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing to create a uniform suspension.
-
This mixed solution should be used immediately for optimal results.[1]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomedicines targeting activation of STING to reshape tumor immune microenvironment and enhance immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting hSTING Agonist-1 In Vitro Experiments
Welcome to the technical support center for hSTING Agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful application of this compound and accurate interpretation of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound.
Q1: I am not observing any activation of the STING pathway after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of STING pathway activation. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Line Health and STING Expression:
-
Question: Are your cells healthy and do they express human STING (hSTING)?
-
Troubleshooting:
-
Confirm cell viability using a standard assay like Trypan Blue exclusion or an MTT assay before and after treatment.
-
Verify hSTING protein expression in your cell line by Western blot. Some cell lines may have low or no STING expression. If expression is low, consider using a cell line known to have a functional STING pathway, such as THP-1 monocytes or certain fibroblast lines.[1]
-
-
-
This compound Integrity and Concentration:
-
Question: Is the this compound compound active and used at the correct concentration?
-
Troubleshooting:
-
Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for small molecule STING agonists can be from 0.1 µM to 50 µM.[2] For some specific human STING agonists, concentrations between 6.25 µM and 200 µM have been used.
-
-
-
Inefficient Cellular Delivery:
-
Question: Is this compound reaching the cytosol where STING is located?
-
Troubleshooting:
-
While many small molecule agonists are designed to be cell-permeable, inefficient uptake can be a factor. If poor permeability is suspected, consult the manufacturer's data sheet for solubility and permeability information. For some charged STING agonists like cyclic dinucleotides, a transfection reagent may be required to facilitate cytosolic delivery.[2]
-
-
-
Positive Control for STING Pathway Activation:
-
Question: Is the STING pathway in your cells functional?
-
Troubleshooting:
-
Use a known STING agonist, such as 2'3'-cGAMP, as a positive control to confirm that the pathway is responsive in your cell line.[1]
-
Confirm pathway activation by assessing downstream markers such as the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot.[1] You should observe a significant increase in phosphorylation in your positive control compared to the unstimulated control.
-
-
Q2: I am observing high levels of cytotoxicity or cell death after treatment with this compound. How can I mitigate this?
A2: Excessive cell death can be a concern with potent immune agonists. Here’s how to address it:
-
Concentration Optimization:
-
Question: Is the concentration of this compound too high?
-
Troubleshooting:
-
High concentrations of STING agonists can lead to overstimulation of the inflammatory response, which can result in apoptosis.[3]
-
Perform a dose-response curve to find the optimal concentration that provides robust STING activation with minimal cytotoxicity. Start with a lower concentration range and titrate up.
-
-
-
Incubation Time:
-
Question: Is the incubation time too long?
-
Troubleshooting:
-
Reduce the duration of exposure to this compound. For assessing early signaling events like protein phosphorylation, shorter incubation times (e.g., 1-3 hours) may be sufficient.[1] For cytokine production, longer time points (e.g., 8-24 hours) are often necessary, but a time-course experiment can help identify the optimal window before significant cell death occurs.[1]
-
-
-
Cell Density:
-
Question: Are the cells seeded at an appropriate density?
-
Troubleshooting:
-
Ensure that cells are not too sparse or overly confluent, as this can affect their health and sensitivity to treatment. Follow recommended seeding densities for your specific cell line.
-
-
Q3: My Western blot results for phosphorylated STING, TBK1, or IRF3 are inconsistent or weak. What can I do to improve them?
A3: Visualizing phosphorylated proteins can be challenging. Consider the following troubleshooting steps:
-
Antibody Quality:
-
Question: Are you using high-quality, validated antibodies?
-
Troubleshooting:
-
-
Protein Extraction and Handling:
-
Loading Controls:
-
Question: Are you using appropriate loading controls?
-
Troubleshooting:
-
Always include loading controls like β-actin or GAPDH to ensure equal protein loading.
-
It is also good practice to probe for the total, unphosphorylated forms of STING, TBK1, and IRF3 to assess if the overall protein levels are affected by your treatments.
-
-
Data Presentation: Quantitative Parameters for In Vitro this compound Experiments
The optimal experimental parameters can vary depending on the cell line and the specific research question. The following table summarizes typical concentration ranges and incubation times for STING agonists based on published data.
| Parameter | Cell Line Examples | Agonist Concentration Range (µM) | Incubation Time | Downstream Readout |
| Protein Phosphorylation | THP-1, HEK293T, Fibroblasts | 1 - 25 | 1 - 4 hours[1] | p-STING, p-TBK1, p-IRF3 (Western Blot) |
| Cytokine mRNA Expression | THP-1, PBMCs, Fibroblasts | 1 - 50 | 4 - 8 hours[4] | IFN-β, TNF-α, IL-6 (RT-qPCR) |
| Cytokine Protein Secretion | THP-1, PBMCs, RAW264.7 | 1 - 50 | 8 - 24 hours[1] | IFN-β, CXCL10, TNF-α (ELISA) |
| Reporter Gene Activation | THP1-Dual™, HEK-Blue™ | 0.1 - 20 | 18 - 24 hours[5] | Luciferase or SEAP activity |
| Antiviral Activity | Human Foreskin Fibroblasts | 5 - 25 | 8-hour pre-treatment | Inhibition of viral replication |
| Cytotoxicity | Various | > 25 (variable) | 24 - 48 hours | MTT assay, Trypan Blue |
Note: This table provides general ranges. It is crucial to perform a dose-response experiment for your specific cell line and this compound batch to determine the optimal working concentration.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol details the steps to measure the phosphorylation of key proteins in the STING signaling pathway.
-
Cell Seeding: Seed cells (e.g., THP-1 or HEK293T expressing hSTING) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., a range from 1 µM to 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser366), and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Quantification of IFN-β Secretion by ELISA
This protocol outlines the procedure for measuring the amount of secreted IFN-β in the cell culture supernatant.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.[5]
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control and a positive control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[5]
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IFN-β based on the standard curve.
-
Visualizations
Caption: Canonical STING signaling pathway activated by this compound.
References
hSTING agonist-1 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hSTING agonist-1. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound in responsive cell lines?
A1: this compound is a potent activator of the human stimulator of interferon genes (STING) pathway.[1][2][3][4] In responsive cell lines, such as human monocytic THP-1 cells, treatment with this compound is expected to induce the phosphorylation of TBK1 and IRF3, leading to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5][6][7]
Q2: I am not observing the expected level of STING activation. What are some possible causes?
A2: Several factors could lead to low or no STING activation. These include:
-
Low STING expression in the cell line: Verify STING protein expression levels in your cell line using Western blot. Some cell lines may have low or undetectable levels of STING.[8]
-
Inefficient cellular uptake: As a small molecule, the cellular uptake of this compound can vary between cell lines. Consider optimizing parameters such as concentration and incubation time.
-
Agonist degradation: Ensure proper storage of the compound and prepare fresh solutions for each experiment to avoid degradation.[9]
-
Suboptimal assay conditions: Review and optimize your assay conditions, including cell density, serum concentration in the media, and the time points for analysis.
Q3: Is cytotoxicity expected with this compound treatment?
A3: Cytotoxicity can be an on-target or off-target effect depending on the cell type and the experimental context. Prolonged or high-concentration treatment with STING agonists has been shown to induce apoptosis in certain cell types, including some malignant B cells.[10][11][12][13][14] It is crucial to perform dose-response and time-course experiments to determine the cytotoxic potential of this compound in your specific cell line.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: To confirm that the observed effects are mediated by STING, it is recommended to use a STING-knockout (KO) cell line as a negative control.[6][7] Any effects observed in wild-type cells but absent in STING-KO cells can be attributed to on-target STING activation. Additionally, performing broader selectivity profiling, such as kinome scans or cellular thermal shift assays (CETSA), can help identify potential off-target binding partners.
Troubleshooting Guides
Problem 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and consistent technique.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[8]
-
Problem 2: Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause: The cell line may be particularly sensitive to STING activation-induced cell death, or the compound may have off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve to accurately determine the IC50 value.
-
Use a STING-KO version of your cell line to determine if the cytotoxicity is STING-dependent.
-
Assess markers of apoptosis (e.g., cleaved caspase-3) and other cell death pathways to understand the mechanism of cell death.[15]
-
Problem 3: Discrepancy Between Potency in Biochemical and Cellular Assays
-
Possible Cause: Poor cell permeability of the compound, rapid metabolism of the compound by the cells, or efflux of the compound by cellular transporters.
-
Troubleshooting Steps:
-
Evaluate the cell permeability of this compound using standard assays.
-
Measure the stability of the compound in your cell culture conditions over time.
-
Consider the use of permeabilizing agents, although this may introduce other experimental variables.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables are illustrative examples based on typical data for potent and selective small molecule STING agonists. Researchers should generate their own data for this compound in their experimental systems.
Table 1: Illustrative Cytotoxicity Profile of a STING Agonist in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| THP-1 | Monocyte | > 50 |
| Jurkat | T cell | 25.5 |
| A549 | Lung Carcinoma | > 50 |
| MCF-7 | Breast Carcinoma | 42.1 |
| HEK293T | Embryonic Kidney | > 50 |
Table 2: Illustrative Kinase Selectivity Panel for a STING Agonist
Screening performed at 1 µM compound concentration.
| Kinase Target | % Inhibition |
| STING (On-target) | 98 |
| TBK1 | < 10 |
| IKKε | < 10 |
| AAK1 | 15 |
| ZAK | 12 |
| ...and 395 other kinases | < 20 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to the STING protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Analysis of Soluble Protein: Collect the supernatant and analyze the amount of soluble STING protein using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble STING protein against the temperature to generate melt curves. A shift in the melt curve for the compound-treated sample compared to the vehicle control indicates target engagement.[9]
Visualizations
Caption: Canonical STING signaling pathway activated by this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Agonist-mediated activation of STING induces apoptosis in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-Mediated Activation of STING Induces Apoptosis in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hSTING Agonist-1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro concentration of hSTING agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetic agonist of the human Stimulator of Interferon Genes (hSTING) protein.[1] Unlike endogenous activators such as cyclic GMP-AMP (cGAMP), this compound is a non-nucleotide small molecule that binds to and activates the STING protein.[2] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which are crucial for initiating an innate immune response.[2][3]
Q2: Which cell lines are recommended for in vitro assays with this compound?
A2: Human monocytic cell lines, such as THP-1, are highly recommended as they endogenously express all the necessary components of the STING signaling pathway.[4][5] Upon differentiation with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells become macrophage-like and are highly responsive to STING agonists.[6] Other suitable cell lines include peripheral blood mononuclear cells (PBMCs) and HEK293T cells engineered to express hSTING.[2]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of a hSTING agonist can be very potent. For example, a representative potent synthetic agonist, STING agonist-17, induces IFN-β secretion with an EC50 of 2.0 nM and activates downstream signaling at concentrations as low as 2 nM in THP-1 dual cells.[7] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay conditions.
Q4: How should I prepare a stock solution of this compound?
A4: Due to the hydrophobic nature of many small molecule STING agonists, they often have low aqueous solubility.[8] It is recommended to first dissolve the compound in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8] This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. For in vivo studies or specific in vitro conditions, co-solvents like PEG300 and Tween-80 may be necessary to improve solubility.[7] Always refer to the manufacturer's instructions for specific solubility details.
Experimental Protocols and Data
Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound by measuring IFN-β secretion from differentiated THP-1 cells.
Experimental Workflow Diagram
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. nanopartikel.info [nanopartikel.info]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. sinogeneclon.com [sinogeneclon.com]
- 7. broadpharm.com [broadpharm.com]
- 8. abcam.com [abcam.com]
Technical Support Center: Minimizing Cytotoxicity of hSTING Agonist-1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of hSTING agonist-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing cytotoxicity in my cell cultures?
Activation of the STING (Stimulator of Interferon Genes) pathway by agonists like this compound is designed to mimic an innate immune response, which can inherently lead to programmed cell death. This is a feature of its mechanism of action, not necessarily an off-target effect. The primary modes of cell death induced by STING activation are apoptosis and pyroptosis, a pro-inflammatory form of cell death.[1][2][3][4] The extent of cytotoxicity is dependent on the cell type, the concentration of the agonist, and the duration of exposure.
Q2: What are the key signaling pathways involved in this compound-induced cytotoxicity?
The binding of this compound to the STING protein, located on the endoplasmic reticulum, triggers a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then moves to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines. This signaling cascade, particularly the activation of TBK1 and IRF3, is also linked to the induction of apoptosis and pyroptosis.
Q3: Is it possible to reduce cytotoxicity while still achieving STING pathway activation?
Yes, it is possible to modulate the experimental conditions to minimize cell death while still observing STING pathway activation. This can be achieved by carefully titrating the concentration of this compound, optimizing the incubation time, and in some cases, using specific pathway inhibitors. The goal is to find a therapeutic window where you can measure your desired downstream effects of STING activation (e.g., cytokine production, target gene expression) with an acceptable level of cell viability.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed Shortly After Treatment
Possible Cause: The concentration of this compound is too high for the specific cell line being used.
Solutions:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations for a fixed time point (e.g., 24 hours).
-
Cell Viability Assays: Use standard cell viability assays such as MTT or LDH to quantify cytotoxicity at each concentration. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by detecting lactate (B86563) dehydrogenase released from damaged cells.
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the agonist that causes 50% inhibition of cell viability. For your experiments, you will likely need to work at concentrations below the IC50.
Representative Data:
The following table provides representative IC50 values for different STING agonists across various cell lines. Note that the specific IC50 for this compound will need to be determined empirically for your cell line of interest.
| STING Agonist | Cell Line | Incubation Time (h) | IC50 (µM) |
| SHR1032 | THP1-STING-R232 | Not Specified | 0.023 |
| ADU-S100 | THP1-STING-R232 | Not Specified | 9.441 |
| Compound 1 | HCT116 | 48 | 22.4 |
| Compound 2 | HCT116 | 48 | 0.34 |
| diBSP01 | THP1 | 72 | Significant cytotoxicity observed |
This table summarizes data from multiple sources for illustrative purposes.[5][6][7]
Problem 2: Cytotoxicity Increases Significantly with Longer Incubation Times
Possible Cause: Prolonged activation of the STING pathway leads to a cumulative cytotoxic effect.
Solutions:
-
Time-Course Experiment: Conduct a time-course experiment using a fixed, sub-lethal concentration of this compound. Measure cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Identify Optimal Time Window: Determine the earliest time point at which you can detect your desired downstream readout (e.g., IFN-β production) before significant cell death occurs.
Representative Data:
The following table illustrates the expected trend of time-dependent cytotoxicity for a generic STING agonist.
| Incubation Time (h) | Cell Viability (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 85 |
| 24 | 60 |
| 48 | 30 |
| 72 | 10 |
This is representative data and the actual values will vary depending on the cell line and agonist concentration.
Problem 3: Need to Inhibit Cytotoxicity to Study Upstream Signaling Events
Possible Cause: The experimental goal is to study events like STING translocation or TBK1 phosphorylation, which occur upstream of the execution of cell death.
Solutions:
-
Use Pathway Inhibitors:
-
Pan-Caspase Inhibitors: To block apoptosis, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK before adding this compound. This will inhibit the activity of caspases, which are key executioners of apoptosis.[8]
-
TBK1 Inhibitors: To block both cytokine production and cell death, a TBK1 inhibitor such as MRT68601 can be used. This will inhibit the signaling cascade downstream of STING activation.
-
IRF3 Inhibitors: While less commonly used for this specific application, an IRF3 inhibitor could potentially mitigate IRF3-mediated apoptosis.
-
Experimental Protocols
1. Dose-Response Cell Viability Assay (MTT Assay)
-
Objective: To determine the IC50 of this compound on a specific cell line.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the agonist).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50.[5][9]
-
2. Protocol for Using a Pan-Caspase Inhibitor (Z-VAD-FMK)
-
Objective: To inhibit apoptosis induced by this compound.
-
Materials:
-
Your cell line of interest in culture plates
-
This compound
-
Z-VAD-FMK (stock solution in DMSO)
-
-
Procedure:
-
One hour prior to treating with this compound, add Z-VAD-FMK to the cell culture medium at a final concentration of 20-50 µM.[10]
-
Incubate for 1 hour at 37°C.
-
Add this compound at the desired concentration.
-
Proceed with your experiment and assess cell viability or other endpoints as needed.
-
3. Protocol for Using a TBK1 Inhibitor (MRT68601)
-
Objective: To inhibit STING-mediated cell death and cytokine production.
-
Materials:
-
Your cell line of interest in culture plates
-
This compound
-
MRT68601 (stock solution in DMSO)
-
-
Procedure:
-
Pre-treat cells with MRT68601 at a concentration range of 1-10 µM for 1-2 hours before adding the this compound.
-
Add this compound at the desired concentration.
-
Continue with your experiment to assess the desired readouts.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. rsc.org [rsc.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a photoactivatable dimerized STING agonist based on the benzo[b]selenophene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: hSTING agonist-1 In Vivo Experiments
Welcome to the technical support center for hSTING agonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during in vivo experiments with this potent human STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent synthetic agonist of the human Stimulator of Interferon Genes (STING) protein. Upon binding to STING, it induces a conformational change in the STING protein, leading to its activation. This triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][2][3] Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust innate immune response.
Q2: We are observing high toxicity and rapid weight loss in our mouse models following systemic administration of this compound. What could be the cause?
A2: Systemic activation of STING can lead to a condition known as "cytokine storm," characterized by an overwhelming release of pro-inflammatory cytokines.[1] This can result in systemic inflammation, tissue damage, and associated toxicities, including weight loss. It is crucial to carefully titrate the dose of this compound to find a therapeutic window that balances efficacy with manageable toxicity. Consider reducing the dose or exploring alternative administration routes, such as intratumoral injection, to localize the immune response.
Q3: Our in vitro results with this compound were very promising, but we are seeing minimal or inconsistent anti-tumor efficacy in our syngeneic mouse models. Why is there a discrepancy?
A3: This is a common challenge with STING agonists. Several factors could contribute to this discrepancy:
-
Species Specificity: this compound is optimized for human STING. Its activity on murine STING may be significantly lower.[3][4] It is essential to verify the activity of this compound on mouse STING before proceeding with extensive in vivo studies in standard syngeneic models. Using humanized mouse models expressing human STING can provide a more relevant assessment of efficacy.[5]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid clearance, or unfavorable distribution in vivo, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.[6]
-
Tumor Microenvironment: The immunosuppressive nature of the tumor microenvironment can dampen the anti-tumor immune response initiated by STING activation.
Q4: Can this compound be administered intratumorally? What are the advantages and disadvantages compared to systemic administration?
A4: Yes, intratumoral (IT) administration is a common and often preferred route for STING agonists in preclinical studies.[7][8]
-
Advantages of IT injection:
-
Maximizes local concentration of the agonist within the tumor, potentially leading to a more robust anti-tumor immune response.
-
Minimizes systemic exposure, thereby reducing the risk of systemic toxicities and cytokine storm.[7]
-
-
Disadvantages of IT injection:
-
Technically challenging for deep-seated or metastatic tumors.
-
May not be suitable for treating disseminated disease.
-
Systemic administration offers the potential to target multiple tumor sites simultaneously but carries a higher risk of systemic side effects.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Lethality
Symptoms:
-
Rapid and severe body weight loss (>15-20%).
-
Ruffled fur, hunched posture, lethargy.
-
Mortality within days of administration.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Dose is too high, inducing a cytokine storm. | Perform a dose-titration study to identify the maximum tolerated dose (MTD). Start with a lower dose and escalate gradually. Monitor animals closely for clinical signs of toxicity. |
| Systemic hyperactivation of the innate immune system. | Switch from systemic to intratumoral administration to localize the immune response.[7] |
| Pre-existing systemic inflammation. | Ensure animals are healthy and free from underlying infections or inflammation before treatment, as this can exacerbate STING agonist-induced toxicity.[9][10] |
| Rapid clearance leading to sharp Cmax. | Characterize the pharmacokinetic profile of the agonist. A formulation that provides a more sustained release might mitigate acute toxicity. |
Hypothetical Cytokine Profile in Over-dosing Scenario:
| Cytokine | Plasma Level (pg/mL) - Tolerated Dose | Plasma Level (pg/mL) - Toxic Dose |
| IFN-β | 500 - 1,500 | > 10,000 |
| TNF-α | 200 - 800 | > 5,000 |
| IL-6 | 300 - 1,200 | > 8,000 |
| IL-1β | 50 - 200 | > 1,000 |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the mouse strain, dose, and specific agonist.
Issue 2: Lack of or Inconsistent Anti-Tumor Efficacy In Vivo
Symptoms:
-
No significant difference in tumor growth between the treated and vehicle control groups.
-
High variability in tumor response within the same treatment group.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor activity on murine STING. | Confirm the activity of this compound on murine STING using in vitro assays (e.g., IFN-β induction in mouse macrophages). Consider using a humanized STING mouse model for efficacy studies.[3][5] |
| Suboptimal dosing or schedule. | Optimize the dose and frequency of administration. A multi-dosing schedule may be more effective than a single dose.[8] |
| Inefficient delivery to the tumor. | For systemic administration, analyze the biodistribution of the compound. For intratumoral injection, ensure accurate and consistent delivery into the tumor mass. |
| Immunosuppressive tumor microenvironment. | Combine this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to overcome tumor-mediated immune suppression.[2][11] |
| Low STING expression in tumor cells. | Evaluate STING expression levels in your tumor model. Some tumor cells downregulate STING to evade immune detection.[12] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study (Intratumoral Administration)
-
Animal Model: C57BL/6 mice (or a humanized STING mouse model).
-
Tumor Cell Line: A syngeneic murine tumor cell line with known STING expression (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., 5% DMSO in saline).
-
Administration:
-
Treatment Group: Administer 10-50 µg of this compound in a volume of 50 µL directly into the tumor using a 29G insulin (B600854) syringe. Repeat administration as per the optimized schedule (e.g., every 3-4 days for 3 doses).
-
Control Group: Administer 50 µL of the vehicle solution intratumorally on the same schedule.
-
-
Monitoring:
-
Continue to monitor tumor growth.
-
Monitor body weight and clinical signs of toxicity daily.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups.
Protocol 2: Pharmacodynamic Study of Cytokine Induction
-
Animal Model: Healthy C57BL/6 mice.
-
This compound Administration: Administer a single dose of this compound via the desired route (intravenous, intraperitoneal, or intratumoral). Include a vehicle control group.
-
Sample Collection: Collect blood samples via retro-orbital or submandibular bleeding at various time points post-administration (e.g., 2, 6, 12, 24, and 48 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of key cytokines (e.g., IFN-β, TNF-α, IL-6, MCP-1) in the plasma samples using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot the cytokine concentrations over time for each group to determine the kinetics of the cytokine response.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Inducible generalized activation of hSTING-N154S expression in mice leads to lethal hypercytokinemia: a model for "cytokine storm" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonism enhances anti-tumor immune responses and therapeutic efficacy of PARP inhibition in BRCA-associated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic state determines the in vivo efficacy of STING agonist therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to hSTING Agonist-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to hSTING agonist-1 treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to this compound therapy?
A1: Resistance to STING agonist therapy can be multifactorial, involving both intrinsic and adaptive mechanisms within the tumor microenvironment (TME). Key resistance pathways include:
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can paradoxically lead to the upregulation of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][2] This creates an adaptive resistance mechanism where the initial anti-tumor immune response is dampened.
-
Induction of Immunosuppressive Enzymes: STING activation can induce the expression of enzymes that suppress immune responses, such as Indoleamine 2,3-dioxygenase (IDO) and Cyclooxygenase-2 (COX2).[3][4][5][6] These enzymes create an immunosuppressive TME, hindering the efficacy of the treatment.
-
Autophagy-Mediated Degradation: The cellular process of autophagy can suppress the activation of the cGAS-STING pathway by degrading cytosolic DNA, which is the initial trigger for the pathway.[7][8]
-
Expansion of Regulatory B cells (Bregs): Some studies have shown that STING agonists can lead to the expansion of regulatory B cells that produce immunosuppressive cytokines like IL-10 and IL-35, thereby diminishing the anti-tumor response.[9]
-
Genetic Alterations: Loss of function mutations in key components of the STING pathway, such as PTEN, can abrogate STING pathway activation and lead to resistance.[10] Additionally, deficiency in methylthioadenosine phosphorylase (MTAP), a common event in human cancers, has been shown to confer resistance to STING agonists.[11]
Q2: My cancer cell line is not responding to this compound in vitro. What could be the issue?
A2: Several factors could contribute to a lack of response in vitro:
-
Low or Absent STING Expression: The cell line may have low or no expression of the STING protein. It is crucial to verify STING expression levels via qPCR or Western blot.
-
Defects in the cGAS-STING Pathway: The cell line may have mutations or deficiencies in other components of the pathway, such as cGAS, TBK1, or IRF3.
-
Drug Delivery and Stability: STING agonists, particularly cyclic dinucleotides (CDNs), can have poor cellular uptake and stability.[12][13] Consider using delivery systems like nanoparticles to improve intracellular concentration.[12][13][14]
-
Cellular Autophagy: High basal levels of autophagy in the cancer cell line could be leading to the degradation of cytosolic DNA, preventing STING activation.[7]
Q3: We are observing initial tumor regression followed by relapse in our in vivo models treated with this compound. What is the likely cause?
A3: This is a common observation and is often due to adaptive resistance mechanisms. The initial STING-induced inflammation and anti-tumor response can trigger the upregulation of immunosuppressive pathways that eventually lead to tumor escape.[6][15] Key factors to investigate include:
-
Upregulation of PD-L1: Check for increased PD-L1 expression on tumor cells and immune cells within the TME post-treatment.
-
Infiltration of Suppressive Immune Cells: Analyze the TME for an influx of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or regulatory B cells.
-
Expression of IDO and COX2: Measure the levels of these immunosuppressive enzymes in the TME.[3][4][5][6]
Troubleshooting Guides
Issue 1: Suboptimal T-cell activation and tumor infiltration after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Type I Interferon (IFN) production | Verify Type I IFN (IFN-α/β) levels in the TME and serum post-treatment. | Protocol 1: ELISA for Type I IFN |
| Poor antigen presentation by dendritic cells (DCs) | Assess DC maturation markers (CD80, CD86, MHC-II) and their ability to prime T-cells ex vivo. | Protocol 2: DC Maturation and T-cell Priming Assay |
| Presence of an immunosuppressive TME | Analyze the TME for the presence of Tregs, MDSCs, and immunosuppressive cytokines (e.g., IL-10, TGF-β). | Protocol 3: TME Immune Cell Profiling by Flow Cytometry |
| Upregulation of immune checkpoints | Evaluate PD-L1 expression on tumor cells and immune cells. | Protocol 4: Immunohistochemistry for PD-L1 |
Issue 2: Lack of durable anti-tumor response and emergence of resistance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Adaptive resistance via PD-1/PD-L1 axis | Combine this compound with an anti-PD-1 or anti-PD-L1 antibody.[3][16] | Protocol 5: In Vivo Combination Therapy with Checkpoint Inhibitors |
| Induction of immunosuppressive enzymes (IDO, COX2) | Co-administer this compound with inhibitors of IDO or COX2.[3][4][5][6] | Protocol 6: In Vivo Combination Therapy with Enzyme Inhibitors |
| Autophagy-mediated suppression | Treat with an autophagy inhibitor in combination with this compound.[7] | Protocol 7: In Vitro and In Vivo Combination with Autophagy Inhibitors |
Data Presentation
Table 1: Efficacy of Combination Therapies with a STING Agonist (CDA) in Lewis Lung Carcinoma (LLC) Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Survival Rate (%) at Day 40 | Reference |
| Control (Vehicle) | ~2500 | 0 | [3][4][5][6] |
| CDA (STING Agonist) | ~1500 | 23 | [3][4][5][6] |
| CDA + anti-PD-1 | ~800 | 60 | [3] |
| CDA + Celecoxib (B62257) (COX2 Inhibitor) | ~200 | 100 | [3][4][5] |
Note: Data are approximate values derived from published graphs for illustrative purposes.
Experimental Protocols
Protocol 1: ELISA for Type I IFN
-
Collect serum or tumor homogenate from treated and control animals at specified time points.
-
Use a commercially available ELISA kit for mouse IFN-α or IFN-β.
-
Follow the manufacturer's instructions for sample preparation, incubation, and detection.
-
Quantify the concentration of IFN-α/β by measuring absorbance at the appropriate wavelength and comparing to a standard curve.
Protocol 2: DC Maturation and T-cell Priming Assay
-
Isolate bone marrow-derived dendritic cells (BMDCs) from mice.
-
Culture BMDCs with GM-CSF and IL-4 for 6-7 days.
-
Treat immature DCs with this compound for 24 hours.
-
Stain DCs with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC-II and analyze by flow cytometry.
-
For T-cell priming, co-culture the treated DCs with naïve CD8+ T-cells isolated from a syngeneic mouse.
-
After 3-5 days, measure T-cell proliferation (e.g., using CFSE dilution) and cytokine production (e.g., IFN-γ by intracellular staining or ELISA).
Protocol 3: TME Immune Cell Profiling by Flow Cytometry
-
Excise tumors and prepare single-cell suspensions by mechanical dissociation and enzymatic digestion.
-
Stain the cell suspension with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs; CD11b, Gr-1 for MDSCs).
-
Acquire data on a flow cytometer and analyze the percentage and absolute number of each cell type.
Protocol 4: Immunohistochemistry for PD-L1
-
Fix tumor tissues in formalin and embed in paraffin.
-
Cut thin sections and mount on slides.
-
Perform antigen retrieval followed by blocking of endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against PD-L1.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and counterstain with hematoxylin.
-
Visualize and quantify PD-L1 expression under a microscope.
Protocol 5: In Vivo Combination Therapy with Checkpoint Inhibitors
-
Establish tumors in syngeneic mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle, this compound alone, anti-PD-1/PD-L1 antibody alone, and the combination.
-
Administer this compound intratumorally or systemically according to the desired experimental design.
-
Administer the checkpoint inhibitor antibody intraperitoneally at the recommended dose and schedule.
-
Monitor tumor growth with calipers and record survival.
Protocol 6: In Vivo Combination Therapy with Enzyme Inhibitors
-
Follow the same tumor establishment and randomization procedure as in Protocol 5.
-
Treatment groups should include: Vehicle, this compound alone, enzyme inhibitor (e.g., celecoxib for COX2) alone, and the combination.
-
Administer the enzyme inhibitor through the appropriate route (e.g., oral gavage for celecoxib).
-
Monitor tumor growth and survival.
Protocol 7: In Vitro and In Vivo Combination with Autophagy Inhibitors
-
In Vitro: Culture cancer cells and treat with this compound with or without an autophagy inhibitor (e.g., SB02024).
-
Measure downstream STING signaling (e.g., IRF3 phosphorylation, IFN-β production).
-
In Vivo: Follow the general procedure for in vivo combination therapy, with treatment groups for the autophagy inhibitor alone and in combination with this compound.
-
Monitor tumor growth and survival.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. STINGing the Tumor's immune evasion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pcf.org [pcf.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. mdpi.com [mdpi.com]
how to control for hSTING agonist-1 non-specific activation
Technical Support Center: hSTING Agonist-1
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide robust methods for controlling and identifying non-specific activation during STING pathway investigation. Synthetic STING agonists are powerful tools, but ensuring the observed effects are truly STING-dependent is critical for data integrity.[1]
Frequently Asked Questions (FAQs)
Q1: What is non-specific activation in the context of STING agonists?
A1: Non-specific activation refers to the induction of an immune response or cellular signaling by a STING agonist that occurs independently of the STING protein. This can happen if the compound interacts with other cellular pathways, causes general cellular stress, or has off-target effects that mimic STING activation, potentially leading to misinterpretation of results.[1]
Q2: Why is it crucial to control for non-specific effects?
Q3: What are the common causes of apparent non-specific STING activation?
A3: Common causes include:
-
Compound Cytotoxicity: High concentrations of a compound can induce cell stress or death, leading to the release of endogenous damage-associated molecular patterns (DAMPs) that may activate other pattern recognition receptors.
-
Off-Target Molecular Interactions: The agonist may bind to other proteins in the innate immune signaling cascade, bypassing STING to activate downstream components like TBK1 or IRF3.
-
Contaminants: The compound batch may contain impurities (e.g., endotoxins) that activate parallel pathways, such as TLR4 signaling.
-
Assay Artifacts: The agonist might directly interfere with the reporter system (e.g., luciferase or SEAP enzyme activity) or detection reagents.
Q4: What is the single most important control experiment to run?
A4: The most definitive control is to test the agonist in a STING-deficient cellular system. This can be achieved using a STING knockout (KO) or knockdown (KD) cell line.[2] If the agonist elicits a response in the wild-type cells but not in the STING-deficient cells, it provides strong evidence for STING-dependent activity.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in reporter assays (e.g., IFN-β promoter-luciferase). | 1. Cell line instability or high basal activation. 2. Contamination of agonist stock (e.g., endotoxin). 3. Agonist is autofluorescent or interferes with reporter enzyme. | 1. Culture cells for fewer passages. Ensure they are not overly confluent. 2. Test agonist stock in a TLR4 reporter cell line. Use endotoxin-free reagents. 3. Run a control where the agonist is added to cell lysate just before reading the reporter signal to check for direct interference. |
| Agonist shows activity in STING-knockout (KO) cells. | 1. The agonist has a STING-independent off-target effect. 2. Incomplete knockout of the STING gene. 3. The response is mediated by another innate immune sensor. | 1. This indicates non-specific activation. The agonist may be unsuitable or requires chemical modification. 2. Verify STING protein absence by Western blot.[4] 3. Use cells deficient in other key adaptors (e.g., MyD88, TRIF) to dissect the pathway. |
| Cytokine profile (e.g., high TNF-α, low IFN-β) does not match canonical STING activation. | 1. The agonist may preferentially activate the NF-κB pathway over the IRF3 pathway.[5] 2. The agonist may activate other pathways (e.g., TLRs) that produce a different cytokine signature. | 1. Perform Western blots for phosphorylated IRF3 and phosphorylated p65 (NF-κB). Compare the relative activation levels. 2. Test the agonist in relevant TLR-KO cell lines. |
| High variability between experimental replicates. | 1. Inefficient or variable delivery of the agonist into the cytoplasm. 2. Agonist degradation. 3. Inconsistent cell health or density. | 1. For charged molecules, use a transfection reagent to ensure cytosolic delivery.[6][7] Optimize the agonist-to-reagent ratio. 2. Ensure proper storage. Minimize freeze-thaw cycles. 3. Adhere to strict cell seeding and maintenance protocols. |
Key Experimental Protocols & Data Interpretation
Protocol 1: Validating STING-Dependence using Knockout Cells
This experiment is the gold standard for confirming on-target activity.
Objective: To compare the activation of an IFN-stimulated response element (ISRE) reporter in wild-type versus STING-knockout cells.
Cell Lines:
Methodology:
-
Cell Seeding: Seed both HEK-Blue™ ISG and HEK-Blue™ ISG-KO-STING cells at a density of 50,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a positive control (e.g., 2'3'-cGAMP) in fresh culture medium. Include a vehicle-only control (e.g., DMSO).
-
Cell Stimulation: Remove the old medium and add 180 µL of fresh medium. Add 20 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in 5% CO₂.
-
SEAP Reporter Assay:
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Interpretation (Illustrative Data):
| Cell Line | Compound | EC₅₀ (µM) | Max Response (Fold Induction over Vehicle) |
| HEK-Blue™ ISG (WT) | This compound | 1.5 | 15.2 |
| HEK-Blue™ ISG (WT) | 2'3'-cGAMP | 0.8 | 18.5 |
| HEK-Blue™ ISG-KO-STING | This compound | > 50 | 1.1 (No response) |
| HEK-Blue™ ISG-KO-STING | 2'3'-cGAMP | > 50 | 1.0 (No response) |
A potent response in wild-type cells and a lack of response in knockout cells confirms STING-dependent activity.
Protocol 2: Measuring Endogenous Cytokine Secretion in THP-1 Cells
This protocol validates the agonist's activity in a physiologically relevant immune cell line.
Objective: To measure the secretion of IFN-β from THP-1 monocytes.
Methodology:
-
Cell Seeding: Seed THP-1 cells at a density of 200,000 cells/well in a 96-well plate.
-
Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) at 5-50 ng/mL for 24-48 hours.[9] After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Stimulation: Treat the cells with a dose range of this compound for 8-24 hours.[10] Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of human IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Data Interpretation (Illustrative Data):
| Treatment | Concentration (µM) | IFN-β Secretion (pg/mL) |
| Vehicle Control | - | < 10 |
| This compound | 0.1 | 55 |
| This compound | 1.0 | 480 |
| This compound | 10.0 | 1250 |
| 2'3'-cGAMP | 5.0 | 1500 |
A dose-dependent increase in IFN-β secretion indicates successful pathway activation.
Visualizing Workflows and Pathways
Canonical STING Signaling Pathway
The diagram below illustrates the expected signaling cascade upon engagement of STING by an agonist. Activation of STING leads to the recruitment of TBK1, which in turn phosphorylates IRF3, leading to its dimerization, nuclear translocation, and transcription of type I interferons like IFN-β.[11]
Caption: Canonical STING signaling cascade initiated by an agonist.
Troubleshooting Workflow for Non-Specific Activation
Use this decision tree to diagnose and resolve potential off-target effects of this compound.
Caption: Decision tree for troubleshooting non-specific activation.
Experimental Logic: Wild-Type vs. Knockout
This diagram illustrates the logical basis for using STING knockout cells as a negative control. A truly specific agonist should only show activity in the presence of its target.
Caption: Logic for using STING-KO cells to confirm specificity.
References
- 1. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. ibiantech.com [ibiantech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
hSTING agonist-1 inconsistent results in reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hSTING agonist-1 in reporter assays. Unraveling the complexities of the STING (Stimulator of Interferon Genes) pathway is critical for advancing immunology, inflammation, and cancer research. This guide is designed to help you navigate and troubleshoot experiments for reliable and reproducible results.
Troubleshooting Guide
Inconsistent results in this compound reporter assays can arise from various factors, from reagent handling to cellular responses. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Signal in Reporter Assay
If you are observing a weak or absent signal after treating your reporter cell line with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| This compound Integrity | Ensure proper storage of this compound at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a validated stock for each experiment, as the agonist's potency can degrade over time.[1][2] |
| Cell Line Viability and STING Expression | Confirm cell viability using a standard assay like Trypan Blue exclusion. Verify STING protein expression in your cell line via Western blot, as some cell lines may have low or absent STING expression.[3][4] |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Inappropriate Incubation Time | Optimize the incubation time for both the agonist and the reporter assay. A typical incubation time for STING agonists is 18-24 hours.[5] |
| Reporter Gene Assay Issues | Ensure the luciferase substrate is properly prepared and has not expired. If using a dual-luciferase system, verify the activity of both reporters. High background can sometimes mask a low signal.[6] |
Problem 2: High Background Signal in Control Wells
High background in untreated or vehicle-treated wells can mask the specific response to this compound.
| Potential Cause | Recommended Solution |
| Constitutive STING Pathway Activation | Some cell lines may exhibit baseline STING pathway activity. Consider using a STING-deficient cell line as a negative control to confirm that the observed signal is STING-dependent.[1] |
| Contamination | Mycoplasma or other microbial contamination can activate innate immune pathways, leading to a high background signal. Regularly test your cell cultures for contamination.[1] |
| Autofluorescence/Autoluminescence | Components in the cell culture medium, such as phenol (B47542) red, can contribute to background signal. Use phenol red-free media for fluorescence or luminescence-based assays.[1] |
| "On-target Off-tumor" Toxicity | Systemic administration of STING agonists can lead to toxicity in non-tumor tissues, which may manifest as high background in some in vivo or ex vivo models.[7] |
Problem 3: High Variability Between Replicates or Experiments
Inconsistent results across replicates or different experimental dates can compromise the reliability of your findings.
| Potential Cause | Recommended Solution |
| Cell Density | Cell density is a critical parameter. Too few cells can lead to a weak signal, while over-confluent cells may respond inconsistently. Determine the optimal cell seeding density through empirical testing.[1] |
| Cell Passage Number | Use cells within a defined, low passage number range for all experiments. Continuous passaging can lead to genetic drift and altered cellular phenotypes.[1] |
| Inconsistent Reagent Preparation | Ensure all reagents, including this compound, are prepared consistently for each experiment. Use freshly prepared dilutions whenever possible.[2] |
| Assay Conditions | Variations in incubation times, temperatures, and plate reading parameters can all contribute to variability. Standardize all assay conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-nucleotide agonist of human STING.[8][9] It binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This results in the production of type I interferons and other inflammatory cytokines.[10][11][12]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions are usually prepared in DMSO and should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] It is recommended to prepare fresh working dilutions in culture medium immediately before use.[2]
Q3: Which reporter cell lines are suitable for use with this compound?
A3: Several reporter cell lines can be used to study STING signaling, including:
-
THP-1 cells: A human monocytic cell line that endogenously expresses STING.[5][13] THP-1 reporter lines often express a luciferase gene under the control of an IRF-inducible promoter.[14]
-
HEK293 cells: These cells are often engineered to express STING and a reporter gene.[15] They are useful for studying specific STING variants.[15]
-
RAW 264.7 cells: A murine macrophage-like cell line that can be used to study mouse STING activation.[16]
Q4: What controls should be included in a this compound reporter assay?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Untreated cells: To measure the baseline reporter signal.
-
Vehicle control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound. The final DMSO concentration should typically not exceed 0.1–0.5% (v/v).[2]
-
Positive control: A known STING agonist, such as 2'3'-cGAMP, to confirm that the STING pathway is functional in your cells.[3]
-
Negative control (optional): A STING-deficient cell line to confirm that the observed response is STING-dependent.[1]
Q5: Can this compound be used for in vivo studies?
A5: this compound has poor oral bioavailability.[8][9] For in vivo studies, it is often administered via intratumoral injection.[17]
Experimental Protocols
Key Experiment: STING Reporter Assay using THP-1 Luciferase Reporter Cells
This protocol outlines a general procedure for assessing the activity of this compound using a THP-1 cell line engineered with an IRF-inducible luciferase reporter.
Materials:
-
THP-1 IRF-Luciferase reporter cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol)[5]
-
This compound
-
DMSO (vehicle control)
-
2'3'-cGAMP (positive control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 IRF-Luciferase cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[5]
-
Compound Preparation: Prepare serial dilutions of this compound and 2'3'-cGAMP in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest agonist concentration.
-
Treatment: Add 100 µL of the prepared compound dilutions or controls to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[5][14]
-
Luciferase Assay:
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from cell-free control wells from all other readings.[14] Plot the normalized luminescence values against the agonist concentration to generate a dose-response curve.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for a STING reporter assay.
Caption: Troubleshooting decision tree for STING reporter assays.
References
- 1. benchchem.com [benchchem.com]
- 2. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 3. benchchem.com [benchchem.com]
- 4. Ovarian Cancer Cells Commonly Exhibit Defective STING Signaling Which Affects Sensitivity to Viral Oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Photochemically controlled activation of STING by CAIX-targeting photocaged agonists to suppress tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. invivogen.com [invivogen.com]
- 16. Assay in Summary_ki [w.bindingdb.org]
- 17. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating hSTING Agonist-1 Activity with STING Knockout Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of hSTING agonist-1 using STING knockout (KO) cells.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using STING knockout cells in validating this compound activity?
A1: STING knockout (KO) cells are a critical negative control to demonstrate the specificity of a STING agonist. By comparing the response of wild-type (WT) cells to STING KO cells, researchers can confirm that the observed biological effects of this compound are directly mediated through the STING pathway. If the agonist induces a response in WT cells but not in STING KO cells, it validates that the agonist's activity is STING-dependent.[1][2]
Q2: How can I confirm that my STING knockout cell line is a true knockout?
A2: It is crucial to validate the knockout at both the genomic and protein levels.[3]
-
Genomic Level: Use PCR amplification of the targeted genomic region followed by Sanger sequencing to identify the specific insertion or deletion (indel) that leads to a frameshift mutation.[4]
-
Protein Level: Perform a Western blot to confirm the absence of the STING protein. A corresponding wild-type cell line should be used as a positive control.[3][5] Note that RT-qPCR may not be a reliable method for knockout confirmation as non-functional transcripts can sometimes still be produced.[4]
Q3: What are the expected outcomes when treating wild-type and STING KO cells with this compound?
A3: The expected outcomes are summarized in the table below. In wild-type cells, this compound should induce the phosphorylation of STING, TBK1, and IRF3, leading to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][6] In contrast, STING KO cells should not exhibit these responses upon treatment with the agonist.[1][7]
Table 1: Expected Outcomes of this compound Treatment
| Cell Type | STING Expression | p-TBK1 / p-IRF3 Levels | IFN-β Production |
| Wild-Type | Present | Increased | Increased |
| STING KO | Absent | No Change | No Change |
Troubleshooting Guide
Problem 1: No response to this compound is observed in wild-type cells.
-
Possible Cause 1: Ineffective STING Agonist
-
Troubleshooting:
-
Check Agonist Integrity: Ensure that this compound has been stored correctly to prevent degradation.[5] Prepare fresh dilutions for each experiment.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.[5]
-
Positive Control: Use a well-characterized STING agonist, such as 2'3'-cGAMP, as a positive control to confirm that the STING pathway in your cells is responsive.[5]
-
-
-
Possible Cause 2: Low or Absent STING Expression in "Wild-Type" Cells
-
Possible Cause 3: Issues with Downstream Readouts
-
Troubleshooting:
-
Antibody Validation: If using Western blot to assess protein phosphorylation, validate your primary antibodies for specificity and sensitivity.[5]
-
Assay Sensitivity: For cytokine measurements (e.g., ELISA or RT-qPCR), ensure your assay is sensitive enough to detect the expected changes. Include positive controls for the assay itself.
-
Timing of Analysis: The kinetics of STING pathway activation can vary. Perform a time-course experiment to identify the optimal time point for observing peak phosphorylation and cytokine production.[9]
-
-
Problem 2: A response to this compound is observed in STING knockout cells.
-
Possible Cause 1: Incomplete Knockout
-
Troubleshooting:
-
Re-validate Knockout: Thoroughly re-validate your STING KO cell line at the genomic and protein levels as described in FAQ 2. It is possible that the knockout is not complete, and some residual STING protein remains.
-
Clonal Selection: If your KO cell line is a mixed population, consider performing single-cell cloning to isolate a pure knockout clone.
-
-
-
Possible Cause 2: Off-Target Effects of the Agonist
-
Troubleshooting:
-
Agonist Specificity: The agonist may have off-target effects that activate parallel pathways. This is a key finding of your experiment and suggests the agonist is not entirely specific to STING.
-
Alternative Readouts: Investigate other downstream signaling pathways that might be activated.
-
-
-
Possible Cause 3: Contamination
-
Troubleshooting:
-
Cell Culture Contamination: Test your cell cultures for mycoplasma or other contaminants that could trigger an immune response.
-
Reagent Contamination: Ensure that your this compound and other reagents are not contaminated with other stimulants like endotoxin (B1171834) (LPS).
-
-
Experimental Protocols
Protocol 1: Validation of STING Knockout
-
Genomic DNA Extraction: Isolate genomic DNA from both wild-type and STING KO cells.
-
PCR Amplification: Amplify the region of the STING gene targeted by the CRISPR/Cas9 machinery.
-
Sanger Sequencing: Sequence the PCR products to identify the specific indel in the STING KO cells.
-
Protein Lysate Preparation: Prepare whole-cell lysates from both wild-type and STING KO cells.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against STING.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Develop the blot to visualize the presence or absence of the STING protein.
-
Protocol 2: this compound Activity Assay
-
Cell Seeding: Seed wild-type and STING KO cells in parallel in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.[9]
-
Agonist Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control group treated with 2'3'-cGAMP.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-6 hours for phosphorylation analysis, 18-24 hours for cytokine analysis).[9][10]
-
Sample Collection and Analysis:
-
For Phosphorylation Analysis (Western Blot):
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.[5]
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis as described above, using primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
-
For Cytokine Analysis (ELISA or RT-qPCR):
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β or other cytokines using a commercial ELISA kit.
-
RT-qPCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR to measure the mRNA expression levels of IFNB1 and other interferon-stimulated genes (ISGs).
-
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for agonist validation.
Caption: Troubleshooting decision tree.
References
- 1. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human STING Knockout Cell Line-Hela (CSC-RT2683) - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a STING-Deficient HepG2 Cell Line through CRISPR/Cas9 System and Evaluation of Its Effects on Salmonella Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
potential for tachyphylaxis with repeated hSTING agonist-1 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hSTING agonist-1. The information below addresses the potential for tachyphylaxis with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with repeated this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated doses. In the context of this compound, this means that subsequent administrations may elicit a diminished immune response compared to the initial dose. This is a critical consideration for developing effective dosing strategies in therapeutic applications, as prolonged exposure to STING agonists can lead to immune system desensitization.[1][2]
Q2: What are the potential mechanisms behind tachyphylaxis to this compound?
A2: While the exact mechanisms for this compound are still under investigation, tachyphylaxis to STING agonists, in general, may involve several factors. These can include the downregulation of STING protein expression, the induction of negative feedback regulators of the STING pathway (e.g., SOCS proteins), or the desensitization of downstream signaling components. Chronic activation of the STING pathway has been suggested to potentially promote immunosuppressive signaling.[3]
Q3: What are the observable signs of tachyphylaxis in my experiments?
A3: The primary sign of tachyphylaxis is a significant reduction in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) upon subsequent administrations of this compound compared to the initial treatment. This can be measured at both the mRNA and protein levels.
Q4: How can I design my experiments to assess for tachyphylaxis?
A4: To assess for tachyphylaxis, you can employ a repeated dosing schedule in your in vitro or in vivo models. A typical experiment would involve an initial dose of this compound followed by one or more subsequent doses at defined time intervals (e.g., 24, 48, or 72 hours). Key readouts, such as cytokine levels, should be measured after each dose and compared to the response from the initial dose.
Q5: Are there any strategies to mitigate or overcome tachyphylaxis to this compound?
A5: Research into mitigating STING agonist-induced tachyphylaxis is ongoing. Some potential strategies that could be explored include optimizing the dosing schedule (e.g., allowing for a "rest" period between doses for the system to regain sensitivity), combination therapies with other immunomodulatory agents, or the use of novel delivery systems that provide a more controlled and sustained release of the agonist.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cytokine production after the second dose of this compound. | Tachyphylaxis due to repeated stimulation of the STING pathway. | 1. Confirm Tachyphylaxis: Measure STING pathway activation markers (e.g., p-IRF3, p-TBK1) at various time points after each dose. 2. Optimize Dosing Schedule: Increase the time interval between doses to allow for potential resensitization of the pathway. 3. Vary Agonist Concentration: Investigate if a lower initial dose can still elicit a robust primary response with less pronounced tachyphylaxis on subsequent doses. |
| Complete loss of response after multiple doses. | Severe desensitization or potential cytotoxicity from chronic pathway activation. | 1. Assess Cell Viability: Perform a cell viability assay to rule out cytotoxicity. 2. Investigate Pathway Components: Measure the expression levels of key STING pathway proteins (STING, TBK1, IRF3) to check for downregulation. 3. Consider Alternative Agonists: If available, test other STING agonists with different binding kinetics or downstream signaling properties. |
| High variability in the degree of tachyphylaxis between experiments. | Differences in experimental conditions such as cell confluence, passage number, or animal health. | 1. Standardize Protocols: Ensure consistent cell culture conditions (passage number, density) and animal handling procedures. 2. Use Internal Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance. 3. Increase Sample Size: A larger sample size can help to account for biological variability. |
Quantitative Data on Tachyphylaxis
While specific quantitative data for this compound is limited in publicly available literature, the following table conceptualizes how such data might be presented based on typical findings with STING agonists.
| Dosing Schedule | IFN-β Production (% of Initial Dose) | TNF-α Production (% of Initial Dose) |
| Dose 1 (0 hours) | 100% | 100% |
| Dose 2 (24 hours after Dose 1) | 45% | 55% |
| Dose 3 (48 hours after Dose 1) | 20% | 30% |
| Dose 2 (48 hours after Dose 1) | 70% | 80% |
| Dose 2 (72 hours after Dose 1) | 85% | 90% |
This table is a representative example and not based on actual experimental data for this compound.
Experimental Protocols
Protocol: In Vitro Assessment of Tachyphylaxis to this compound in THP-1 Cells
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Initial Dose (Dose 1): Treat the differentiated THP-1 cells with the desired concentration of this compound. Include a vehicle control.
-
Incubate for a defined period (e.g., 6 hours) to measure early cytokine induction.
-
Collect supernatant for cytokine analysis (ELISA or CBA) and cell lysates for RNA or protein analysis.
-
-
Repeated Dosing:
-
For the tachyphylaxis arm of the experiment, after the initial 6-hour treatment and sample collection, wash the cells with PBS and add fresh medium.
-
Second Dose (Dose 2): At a specified time point after the initial dose (e.g., 24, 48, or 72 hours), re-treat the same wells with the same concentration of this compound.
-
Incubate for 6 hours after the second dose and collect supernatant and cell lysates.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of IFN-β, TNF-α, and IL-6 in the collected supernatants using ELISA or a cytometric bead array (CBA).
-
Gene Expression Analysis: Extract RNA from the cell lysates and perform qRT-PCR to measure the mRNA levels of IFNB1, TNF, and IL6.
-
Western Blot Analysis: Analyze protein lysates by Western blot to assess the phosphorylation of STING, TBK1, and IRF3, as well as total protein levels of these signaling components.
-
-
Data Interpretation:
-
Compare the cytokine production and gene expression levels after the second dose to the levels observed after the first dose. A significant reduction in the response to the second dose is indicative of tachyphylaxis.
-
Visualizations
Caption: Canonical STING signaling pathway activated by this compound.
Caption: Experimental workflow to assess this compound tachyphylaxis.
Caption: Conceptual mechanism of tachyphylaxis to this compound.
References
Validation & Comparative
Comparative Analysis of hSTING agonist-1 and diABZI: A Guide for Researchers
A detailed examination of two prominent STING agonists, hSTING agonist-1 and diABZI, reveals differences in their potency and mechanisms of action. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate agonist for their studies in immunology and oncology.
Stimulator of Interferon Genes (STING) has emerged as a critical mediator of innate immunity and a promising target for cancer immunotherapy. Pharmacological activation of STING can induce potent anti-tumor and anti-viral immune responses. Among the various STING agonists developed, this compound and diABZI have garnered significant attention. This guide offers a side-by-side comparison of these two agonists, focusing on their potency as demonstrated in preclinical studies.
Potency Comparison
The potency of STING agonists is typically evaluated by their ability to induce the production of type I interferons, such as interferon-beta (IFN-β), and other pro-inflammatory cytokines. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it elicits half of its maximal response.
| Agonist | Assay | Cell Line/System | Potency (EC50/IC90) |
| diABZI | IFN-β Induction | Human PBMCs | ~130 nM[1] |
| STING Activation (IRF Reporter) | THP-1 cells | ~100 nM[2] | |
| This compound (G10) | IRF3 Activation | HEK293T cells (hSTING R232 variant) | ~2.5 µM[3] |
| IRF3 Activation | HEK293T cells (hSTING H232 variant) | ~4.3 µM[3] | |
| Antiviral Activity (CHIKV) | Human fibroblasts | IC90: ~8.01 µM | |
| Antiviral Activity (VEEV) | Human fibroblasts | IC90: ~24.57 µM | |
| hSTING activator-1 * | STING Activation | Not specified | R232 variant: 56 nM, H232 variant: 89 nM, HAQ variant: 51 nM[4] |
Note: "hSTING activator-1" may be a distinct compound from "this compound (G10/compound 17)". The data is presented here for comparative purposes due to the similar nomenclature.
Based on the available data, diABZI generally exhibits higher potency in inducing STING-dependent signaling, with EC50 values in the low nanomolar range for IFN-β induction. In contrast, this compound (G10) shows activity in the micromolar range for IRF3 activation and antiviral effects. It is important to note that direct comparisons are challenging due to variations in experimental setups, cell types, and STING variants used across different studies.
Mechanism of Action
Both this compound and diABZI are non-cyclic dinucleotide (non-CDN) small molecule agonists of STING. This distinguishes them from the natural STING ligand, 2'3'-cGAMP, and other CDN-based agonists. Non-CDN agonists are of particular interest due to their potential for improved pharmacokinetic properties, such as better cell permeability and stability.
diABZI has been shown to activate STING by binding to the ligand-binding domain and inducing a conformational change, leading to the downstream activation of TBK1 and IRF3, and subsequent transcription of type I interferons and other inflammatory cytokines.[5] The precise binding site and mechanism of action for this compound are less well-characterized in publicly available literature.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo anti-tumor efficacy of diABZI. Systemic administration of diABZI has been shown to inhibit tumor growth in various mouse models, an effect attributed to the induction of a robust anti-tumor immune response.[5]
Information regarding the in vivo efficacy of this compound is more limited in the available literature. Further studies are needed to fully characterize its anti-tumor and anti-viral activities in animal models.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments.
IFN-β Induction Assay in THP-1 Cells
This assay quantifies the amount of IFN-β secreted by cells in response to STING agonist treatment.
-
Cell Culture: Culture THP-1 cells (a human monocytic cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells per well and differentiate into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the STING agonists (this compound and diABZI) in fresh cell culture medium. Remove the PMA-containing medium and add the agonist dilutions to the cells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of STING agonists in a mouse model.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) and tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment: Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, diABZI). Administer the compounds via an appropriate route (e.g., intratumoral, intravenous, or intraperitoneal) at specified doses and schedules.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences between the treatment groups and the vehicle control.
Signaling Pathway and Experimental Workflow
To visualize the key processes involved, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for comparing STING agonist potency.
Caption: The STING signaling pathway is activated by cytosolic dsDNA or pharmacological agonists, leading to the production of type I interferons.
Caption: A generalized experimental workflow for the in vitro and in vivo comparison of STING agonist potency.
References
A Comparative Guide to the Activity of hSTING Agonist-1 on Diverse Human STING Variants
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon response. This makes it a prime target for therapeutic intervention in oncology and infectious diseases. However, the human STING gene (TMEM173) is polymorphic, with several common variants exhibiting differential responses to agonists. This guide provides a comparative analysis of the activity of hSTING agonist-1, a novel small molecule activator, across key human STING (hSTING) variants.
Understanding Human STING Variants
Genetic variations in the hSTING gene can significantly impact its function. The most common variants include:
-
WT (R232): Considered the wild-type allele.
-
REF (R232H): A common variant with a histidine replacing arginine at position 232. It responds to the natural ligand 2'3'-cGAMP but has a reduced response to bacterial cyclic dinucleotides (CDNs)[1][2].
-
HAQ (R71H-G230A-R293Q): A combination of three single nucleotide polymorphisms, this variant is considered a loss-of-function allele with a weaker response to both metazoan and bacterial cGAMPs[1][3].
-
AQ (G230A-R293Q): A variant that maintains partial ability to activate IFN-β signaling in the presence of ligands[3].
-
Q (R293Q): This variant shows a dramatically decreased ability to respond to bacterial ligands[1][3].
The prevalence of these haplotypes varies among different ethnic populations, which has significant implications for the development of STING-targeting therapeutics[1][2].
This compound: A Pan-Variant Activator
This compound (also referred to as Compound 17) is a potent, non-cyclic dinucleotide small molecule agonist of human STING[4]. Unlike many natural and synthetic CDNs that show allele-specific activity, this compound has been demonstrated to effectively activate various common human STING variants, including R232, H232, and the hypo-responsive HAQ variant[5]. This broad activity profile makes it a promising candidate for cancer immunotherapy.
Comparative Activity of this compound
The following table summarizes the reported activity of this compound and other STING agonists on different human STING variants. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of the maximal response.
| Agonist | STING Variant | Assay System | EC50 (µM) | Reference |
| This compound | R232 (WT) | THP1-Lucia ISG Cells | Data not available | |
| H232 (REF) | THP1-Lucia ISG Cells | Data not available | ||
| HAQ | THP1-Lucia ISG Cells | Data not available | ||
| SHR1032 | R232 (WT) | THP1-Lucia ISG Cells | ~0.1 | [6] |
| H232 (REF) | THP1-Lucia ISG Cells | ~0.1 | [6] | |
| HAQ | THP1-Lucia ISG Cells | ~0.1 | [6] | |
| 2'3'-cGAMP | R232 (WT) | THP1-Lucia ISG Cells | ~10 | [6] |
| H232 (REF) | THP1-Lucia ISG Cells | ~10 | [6] | |
| HAQ | THP1-Lucia ISG Cells | >30 | [6] | |
| ADU-S100 | R232 (WT) | THP1-Lucia ISG Cells | ~3 | [6] |
| H232 (REF) | THP1-Lucia ISG Cells | ~3 | [6] | |
| HAQ | THP1-Lucia ISG Cells | ~10 | [6] |
While specific EC50 values for this compound were not found in the provided search results, it is described as a potent agonist capable of effectively activating these variants[5]. The table includes data for another potent non-CDN STING agonist, SHR1032, for comparative purposes.
Experimental Protocols
Assessing STING Agonist Activity using an ISG-Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the activation of the STING pathway by an agonist, using a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated gene (ISG) promoter.
1. Cell Culture and Maintenance:
- Culture THP-1-Lucia™ ISG cells (or other suitable ISG reporter cell lines) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.
- Maintain cells at 37°C in a 5% CO2 incubator.
- Passage cells every 3-4 days to maintain a density between 3x10^5 and 2x10^6 cells/ml.
2. Assay Procedure:
- Cell Plating: On the day of the experiment, centrifuge cells and resuspend in fresh, pre-warmed culture medium. Plate 180 µl of the cell suspension (approximately 100,000 cells) into each well of a 96-well flat-bottom plate.
- Agonist Preparation: Prepare serial dilutions of this compound and control agonists (e.g., 2'3'-cGAMP) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.
- Cell Treatment: Add 20 µl of the diluted agonist solutions to the corresponding wells. Include a vehicle control (medium with the same percentage of DMSO).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Measurement of Luciferase Activity:
- Sample Collection: After incubation, carefully mix the cell suspension and transfer 20 µl of the supernatant from each well to a white, opaque 96-well plate.
- Luciferase Assay: Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., QUANTI-Luc™). Add 50 µl of the reagent to each well containing the supernatant.
- Signal Reading: Immediately measure the luminescence using a luminometer.
4. Data Analysis:
- Calculate the fold induction of luciferase activity by normalizing the readings of agonist-treated wells to the vehicle control.
- Plot the fold induction against the agonist concentration and use a non-linear regression model (e.g., log(agonist) vs. response -- variable slope) to determine the EC50 value.
Validation of STING Pathway Activation by Western Blot
This protocol is used to confirm that the agonist activates the downstream signaling components of the STING pathway.
1. Cell Lysis:
- Following treatment with the STING agonist for a specified time (e.g., 3-6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 20 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), TBK1, phospho-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hSTING activator-1 | CymitQuimica [cymitquimica.com]
- 6. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Cyclic Dinucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of the STING (Stimulator of Interferon Genes) pathway as a critical component of the innate immune system has spurred the development of novel immunotherapies for cancer and other diseases. While early efforts focused on cyclic dinucleotide (CDN) analogs that mimic the natural STING ligand cGAMP, a new generation of non-cyclic dinucleotide (non-CDN) STING agonists has emerged. These, often small molecule, agonists offer the potential for improved pharmacological properties, including systemic delivery and enhanced potency. This guide provides an objective, data-driven comparison of prominent non-CDN STING agonists to aid researchers in selecting the appropriate tool for their studies.
The STING Signaling Pathway: A Brief Overview
Activation of the STING pathway is a key mechanism for detecting cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-tumor and anti-viral immune response.
Caption: The cGAS-STING signaling pathway.
Quantitative Comparison of Non-Cyclic Dinucleotide STING Agonists
The following tables summarize key performance data for several non-CDN STING agonists based on published literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of Non-Cyclic Dinucleotide STING Agonists
| Agonist | Target | Assay | Cell Line | Potency (EC50/IC50) | Reference |
| SNX281 | Human STING | [3H]-cGAMP Competition Assay | Recombinant Protein | IC50: 4.1 ± 2.2 µM | [1] |
| MSA-2 (dimer) | Human STING | IFN-β Secretion | THP-1 | EC50: ~8 nM | [2] |
| E7766 | Human STING (WT) | IFNβ Expression | Human PBMCs | EC50: 0.15 - 0.79 µM | [3] |
| diABZI | Human STING | IFN-β Reporter | THP-1 | EC50: 130 nM | [4] |
| diABZI | Murine STING | IFN-β Reporter | - | EC50: 186 nM | [4] |
| SR-717 | Human STING (WT) | ISG Reporter | ISG-THP1 (WT) | EC50: 2.1 µM | [4] |
| SHR1032 | Human STING (R232) | Cell Growth Inhibition | THP1-STING-R232 | GI50: 23 nM | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Binding Affinity of Non-Cyclic Dinucleotide STING Agonists
| Agonist | Target | Method | Binding Affinity (Kd) | Reference |
| E7766 | Human STING | Not Specified | 40 nM | [3] |
| JNJ-67544412 | Human STING | Not Specified | 0.195 nM | [6] |
Kd: Dissociation constant. A lower Kd value indicates higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
IFN-β Induction Assay using ELISA
This assay quantifies the amount of IFN-β secreted by cells following treatment with a STING agonist.
Caption: Workflow for IFN-β Sandwich ELISA.
Protocol:
-
Cell Seeding: Seed human monocytic THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate in RPMI-1640 medium supplemented with 10% FBS.[3]
-
Compound Treatment: Prepare serial dilutions of the non-CDN STING agonist in cell culture medium. Add the diluted agonist to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Add 100 µL of standards and collected supernatants to the appropriate wells of a pre-coated IFN-β ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of a biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3-4 times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes.
-
Wash the plate 3-4 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in the samples.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a STING agonist to the STING protein within a cellular context by measuring changes in the protein's thermal stability.[7]
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 or A431) to a sufficient density.[8] Treat the cells with the non-CDN STING agonist at various concentrations or a vehicle control for a specified time.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble STING protein by Western blotting using a STING-specific antibody.[8]
-
Data Analysis: Quantify the band intensities from the Western blot. A ligand-bound protein will be more stable at higher temperatures, resulting in a stronger band intensity compared to the vehicle control. Plot the relative amount of soluble STING protein against the temperature to generate a melting curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in an immunocompetent animal model.[2]
Protocol:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the non-CDN STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume using calipers at regular intervals.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the average tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treated and control groups.
Logical Relationships in STING Agonist Evaluation
The evaluation of a novel non-CDN STING agonist follows a logical progression from in vitro characterization to in vivo validation.
Caption: Evaluation Funnel for Non-CDN STING Agonists.
Conclusion
The field of non-cyclic dinucleotide STING agonists is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. While direct head-to-head clinical data is not yet available, the in vitro and in vivo data summarized in this guide provide a valuable resource for researchers. The choice of a specific non-CDN STING agonist will depend on the research question, the desired pharmacological profile, and the specific experimental system. As more data becomes available, a clearer picture of the therapeutic potential of these novel immunotherapies will emerge.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to STING Agonists: hSTING agonist-1 versus DMXAA in Mouse and Human Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the species-specific activities of two prominent STING (Stimulator of Interferon Genes) agonists: hSTING agonist-1 and DMXAA. This analysis is supported by available experimental data and detailed methodologies for key assays.
The activation of the STING pathway is a promising strategy in cancer immunotherapy. STING agonists can induce the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response. However, the species-specific activity of some STING agonists presents a significant challenge in translating pre-clinical findings from murine models to human therapies. This guide focuses on the contrasting activities of the human-specific this compound and the mouse-specific agonist DMXAA.
Performance Comparison at a Glance
The differential activity of this compound and DMXAA is fundamentally dictated by species-specific variations in the STING protein. DMXAA is a potent activator of murine STING but has no effect on human STING.[1][2] Conversely, this compound is a potent agonist of human STING.[1][3] The precise quantitative comparison of this compound's activity in mouse cells is not extensively detailed in publicly available literature, highlighting an area for further investigation.
| Agonist | Target | Activity in Human Cells | Activity in Mouse Cells | Key Characteristics |
| This compound (compound 17) | Human STING (hSTING) | Potent Agonist [1][3] | Activity not specified in available literature. | A novel aminobenzimidazole derivative with excellent agonistic activity on hSTING protein in vitro.[4] |
| DMXAA (Vadimezan, ASA404) | Murine STING (mSTING) | Inactive [2] | Potent Agonist [2][5][6] | A xanthenone derivative that showed promise in preclinical mouse models but failed in human clinical trials due to its species-specific activity.[2] |
Signaling Pathways and Experimental Workflow
The activation of the STING pathway by an appropriate agonist initiates a signaling cascade that results in the production of type I interferons and other cytokines. The species-specific interaction of this compound and DMXAA with human and mouse STING, respectively, is a critical determinant of this downstream signaling.
A typical experimental workflow to compare the activity of STING agonists involves cell-based assays to measure the induction of downstream signaling molecules and cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1–IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Human STING Agonist-1 Cross-Reactivity with Murine STING
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of a representative human STING (hSTING) agonist, here referred to as hSTING agonist-1 (exemplified by the well-characterized agonist diABZI), with its murine counterpart. The significant structural differences between human and mouse STING proteins present a challenge in translating preclinical data from murine models to human clinical trials.[1] This guide aims to provide clarity on the species-specific activity of STING agonists, supported by experimental data and detailed protocols.
Data Summary: Human vs. Murine STING Agonist Activity
The following table summarizes the in vitro activity of selected STING agonists on human and murine cells. The data highlights the variability in cross-reactivity among different classes of STING agonists.
| Agonist | Agonist Type | Human Cell Activity (EC50/IC50) | Murine Cell Activity (EC50/IC50) | Cross-Reactivity | Reference |
| diABZI (this compound) | Non-Cyclic Dinucleotide | ~0.013 µM (THP-1 cells) | Similar potency to human cells (RAW264.7 cells) | High | [2] |
| MSA-2 | Non-Cyclic Dinucleotide | 8.3 µM (WT), 24 µM (HAQ variant) | 0.8 µM (WT) | High | [3][4] |
| E7766 | Macrocycle-Bridged | 0.15-0.79 µM (PBMCs, across genotypes) | Potent agonist activity | High | [5][6] |
| ADU-S100 | Cyclic Dinucleotide | Potent activator | Potent activator | High | [7][8] |
| DMXAA | Non-Cyclic Dinucleotide | Inactive | Potent activator | Murine-specific | [1] |
STING Signaling Pathway
The activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA. The following diagram illustrates the key steps in this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Profiles Induced by Different STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" ones by inducing a robust type I interferon and pro-inflammatory cytokine response. A variety of STING agonists, both cyclic dinucleotides (CDNs) and non-CDN small molecules, have been developed. However, emerging evidence suggests that not all STING agonists are created equal; their chemical diversity can lead to distinct downstream signaling and varied cytokine expression profiles. This guide provides a comparative analysis of cytokine profiles induced by different classes of STING agonists, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific therapeutic goals.
Comparative Cytokine Induction by STING Agonists
The potency and the profile of cytokines induced by STING agonists can differ significantly. Below is a summary of quantitative data from studies comparing the cytokine responses to various STING agonists in different cellular contexts.
| STING Agonist | Cell Type | IFN-β Induction | TNF-α Induction | IL-6 Induction | Other Key Cytokines | Reference |
| 2'3'-cGAMP | Human PBMCs, THP-1 cells | Dose-dependent induction (EC50 ~70-124 µM in THP-1)[1] | Induced | Induced | - | [1] |
| 3'3'-cGAMP | Human PBMCs | More effective than c-di-GMP in inducing Type I IFN[2][3] | Induced | Induced | Induces IFN-γ, IL-17A, IL-1β, CCL5, GM-CSF[4] | [2][3][4] |
| c-di-AMP | J774 cells | Lower peak induction compared to diABZI and DMXAA | Lower peak induction compared to diABZI and DMXAA | Lower peak induction compared to diABZI and DMXAA | - | [5] |
| diABZI | J774 cells | Potent induction | Potent induction | Potent induction | Stimulates IL-1β secretion[5] | [5] |
| DMXAA | J774 cells | Potent induction | Potent induction | Potent induction | Uniquely induces CCL2, CCL3, CCL4, CCL5, CXCL1, CXCL2, IL-10, IL-12p70, IL-17A, IL-22, IL-27[6] | [5][6] |
| ADU-S100 (MIW815) | Human PBMCs, Murine models | Induces IFN-β production[7][8] | Induces TNF-α production[8] | Induces IL-6 production[7] | Increases in CXCL10, CCL5, IFN-γ in vivo[9] | [7][8][9] |
| MSA-2 | PK-15 cells | Induces IFN-β mRNA | Induces TNF-α mRNA | Induces IL-6 mRNA | - | [10] |
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[11] Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to STING, an endoplasmic reticulum-resident protein.[11] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[11] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.[6][13]
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
The following provides a generalized protocol for the comparative analysis of cytokine induction by different STING agonists in vitro.
1. Cell Culture and Treatment:
-
Cell Lines: Human monocytic THP-1 cells or murine macrophage cell lines such as RAW264.7 or J774 are commonly used.[1][5] THP-1 cells can be differentiated into macrophage-like cells with PMA.
-
Seeding: Plate cells at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in 24-well or 96-well plates and allow them to adhere overnight.
-
Stimulation: Prepare stock solutions of STING agonists (e.g., 2'3'-cGAMP, 3'3'-cGAMP, diABZI, ADU-S100, MSA-2) in an appropriate solvent (e.g., sterile water or DMSO). Treat cells with a range of concentrations for each agonist. For intracellular delivery of cyclic dinucleotides, a transfection reagent may be required.[14] Include a vehicle control.
-
Incubation: Incubate the treated cells for a specified period, typically 6 to 24 hours, at 37°C in a 5% CO2 incubator.[1]
2. Cytokine Quantification:
-
Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific cytokines of interest (e.g., IFN-β, TNF-α, IL-6).[1] Follow the manufacturer's instructions to quantify the concentration of each cytokine in the supernatants.
-
Multiplex Bead-Based Immunoassay (e.g., Luminex): For the simultaneous measurement of multiple cytokines, a multiplex assay can be employed. This allows for a broader profiling of the cytokine response from a small sample volume.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To analyze cytokine gene expression, isolate total RNA from the cell lysates. Synthesize cDNA and perform qPCR using primers specific for the target cytokine genes and a housekeeping gene for normalization.
3. Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations or relative gene expression levels from replicate wells.
-
Generate dose-response curves for each STING agonist and determine the EC50 values where applicable.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the cytokine profiles induced by the different agonists.
Experimental Workflow
The diagram below outlines a typical workflow for a comparative study of STING agonist-induced cytokine profiles.
Caption: Workflow for comparing cytokine profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Sublingual targeting of STING with 3′3′-cGAMP promotes systemic and mucosal immunity against anthrax toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcollections.drew.edu [digitalcollections.drew.edu]
Comparative Efficacy of Human STING Agonists in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the anti-tumor efficacy of various human Stimulator of Interferon Genes (STING) agonists, with a focus on experimental data from diverse preclinical models.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the presence of cytosolic DNA, STING agonists can trigger a potent type I interferon (IFN) response, leading to the activation of dendritic cells, enhanced antigen presentation, and subsequent priming of tumor-specific T cells. This guide provides an objective comparison of the anti-tumor efficacy of several key human-active STING agonists, supported by quantitative data from preclinical studies.
Quantitative Efficacy Comparison
The following tables summarize the anti-tumor efficacy of various STING agonists across different cancer models. These agonists include cyclic dinucleotides (CDNs) such as ADU-S100 (also known as MIW815), and non-cyclic dinucleotide small molecules like MSA-2 and E7766.
| STING Agonist | Cancer Model | Administration Route | Key Efficacy Data | Combination Therapy | Reference |
| ADU-S100 | Esophageal Adenocarcinoma (Rat) | Intratumoral | >30% reduction in mean tumor volume | Radiation | [1] |
| CT-26 Colon Carcinoma (Mouse) | Intratumoral | Significant tumor regression | CpG ODN 1826 | [2] | |
| 4T1 Breast Cancer (Mouse) | Intratumoral | Delayed tumor growth, increased survival | Anti-Tim-3 | [3] | |
| B16 Melanoma (Mouse) | Intratumoral | Improved tumor growth control | Anti-PD-L1, Anti-ISG15 | [4] | |
| MSA-2 | Syngeneic Mouse Tumor Models | Subcutaneous, Oral | Dose-dependent antitumor activity, 80-100% complete tumor regressions | Anti-PD-1 | [5][6] |
| MC38 Colon Carcinoma (Mouse) | Intratumoral | Good antitumor effect | - | [7][8] | |
| B16F10 Melanoma (Mouse) | Intratumoral | Good antitumor effect | - | [7][8] | |
| E7766 | Orthotopic Mouse Bladder Cancer | Intravesical | Dose-dependent and curative activity | - | [9] |
| CT26 Colon Carcinoma (Mouse) | Intratumoral | 90% of tumors resolved with no recurrence | - | [10][11] | |
| Soft Tissue Sarcoma (Mouse) | Intratumoral | Durable tumor clearance | Anti-PD-1 | [12] | |
| 3'3' cGAMP | MycCaP Prostate Cancer (Mouse) | Intratumoral | 50% tumor response rate | Anti-PD-1 | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: STING Signaling Pathway Activation.
Caption: In Vivo Anti-Tumor Efficacy Experimental Workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized yet detailed methodologies for key experiments cited in the comparison of STING agonists.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
-
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cell lines (e.g., CT26 colon carcinoma in BALB/c mice, B16-F10 melanoma in C57BL/6 mice, or 4T1 breast cancer in BALB/c mice) are cultured and subcutaneously implanted into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Animals are randomized into treatment and control groups. The STING agonist is administered via the desired route (e.g., intratumoral, intravenous, subcutaneous, or oral) at a predetermined dose and schedule. For combination studies, a second agent (e.g., an immune checkpoint inhibitor) is administered according to its established protocol.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or based on animal welfare guidelines. Survival is also monitored.
-
Analysis: Tumor growth curves and survival curves are generated and statistically analyzed. At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Flow Cytometry for Immune Cell Profiling
-
Objective: To characterize and quantify immune cell populations within the tumor microenvironment and secondary lymphoid organs.
-
Methodology:
-
Tissue Processing: Tumors and spleens are harvested and processed into single-cell suspensions.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD45, CD11b, F4/80 for myeloid cells; NK1.1 for NK cells).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α) in cell culture supernatants or serum.
-
Methodology:
-
Sample Collection: Blood is collected from treated and control animals, and serum is prepared.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed using commercially available kits for the specific cytokines of interest.
-
Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is calculated.
-
Conclusion
The preclinical data strongly support the anti-tumor efficacy of human STING agonists across a variety of cancer models. While direct comparisons are challenging due to variations in experimental design, several trends emerge. Non-cyclic dinucleotide agonists like MSA-2 and E7766 demonstrate potent, and in some cases, curative activity with systemic administration being a key advantage for MSA-2. Cyclic dinucleotides such as ADU-S100 show significant efficacy, particularly when used in combination with other immunotherapies like checkpoint inhibitors. The choice of a specific STING agonist for clinical development will likely depend on the tumor type, desired route of administration, and potential for synergistic combinations. The provided experimental frameworks should serve as a valuable resource for researchers designing and interpreting studies in this exciting field of cancer immunotherapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
The Synergistic Alliance: Enhancing Cancer Immunotherapy with hSTING Agonist-1 and Checkpoint Inhibitors
A new frontier in immuno-oncology is emerging from the powerful synergy between activators of the stimulator of interferon genes (STING) pathway and immune checkpoint inhibitors. This combination strategy holds the promise of transforming the treatment landscape for a broad range of cancers by turning "cold" tumors, which are unresponsive to immunotherapy, into "hot," immune-infiltrated microenvironments.
Human STING (hSTING) agonists, such as the investigational compound hSTING agonist-1 (also referred to as compound 17), are designed to kickstart the innate immune system.[1] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells and the priming of T cells against tumor antigens.[2][3] However, the activation of STING can also lead to the upregulation of immunosuppressive molecules like PD-L1, creating a feedback loop that can dampen the anti-tumor immune response.[2][3]
This is where checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, come into play. These agents work by blocking the inhibitory signals that cancer cells use to evade the immune system. By combining a STING agonist with a checkpoint inhibitor, researchers can simultaneously stimulate a robust anti-tumor immune response and remove the brakes that would otherwise limit its efficacy.[2][4] Preclinical studies have consistently demonstrated that this combination leads to enhanced tumor regression and improved survival compared to either therapy alone.[5][6]
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of combining STING agonists with checkpoint inhibitors is rooted in their complementary mechanisms of action. The STING agonist acts as an initial spark, igniting an innate immune response within the tumor microenvironment. This leads to:
-
Increased production of type I interferons: These signaling molecules are crucial for the recruitment and activation of various immune cells, including dendritic cells and natural killer (NK) cells.[2][3]
-
Enhanced antigen presentation: STING activation promotes the maturation of dendritic cells, which are responsible for presenting tumor antigens to T cells, thereby initiating an adaptive immune response.[2][3]
-
T-cell infiltration: The inflamed tumor microenvironment created by STING activation attracts cytotoxic T lymphocytes (CTLs) to the tumor site.
However, this heightened immune activity can also trigger the expression of checkpoint proteins like PD-L1 on tumor cells and immune cells, which can then be blocked by checkpoint inhibitors. This blockade:
-
Restores T-cell function: By preventing the interaction between PD-1 on T cells and PD-L1 on tumor cells, anti-PD-1/PD-L1 antibodies unleash the full killing potential of the tumor-infiltrating T cells.[4]
-
Overcomes immune resistance: This combination can overcome pre-existing or acquired resistance to checkpoint inhibitor monotherapy.[7]
Preclinical and Clinical Evidence
A growing body of preclinical research supports the synergistic anti-tumor activity of combining STING agonists with checkpoint inhibitors across various cancer models.[4] For instance, studies in murine models of melanoma and neuroblastoma have shown that the combination therapy leads to significantly better tumor control than either agent alone.[4]
Clinical trials are now underway to evaluate the safety and efficacy of this combination in cancer patients.[8][9] Early data from a Phase 1 trial of the STING agonist MK-1454 in combination with the anti-PD-1 antibody pembrolizumab (B1139204) showed partial responses in 24% of patients with advanced solid tumors or lymphomas.[10] Another Phase 1/2 study of the STING agonist ulevostinag (B3325197) with or without pembrolizumab also demonstrated manageable toxicity and anti-tumor activity.[11]
Quantitative Data Summary
The following table summarizes representative data from preclinical studies, highlighting the enhanced efficacy of the combination therapy.
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Reference |
| B16F10 Melanoma | Vehicle | 0 | 0 | [4] |
| Anti-PD-L1 | 25 | 0 | [4] | |
| STING Agonist (cGAMP) | 40 | 10 | [4] | |
| STING Agonist + Anti-PD-L1 | 85 | 50 | [4] | |
| A20 Lymphoma | Vehicle | 0 | 0 | [12] |
| STING Agonist | 50 | 0 | [12] | |
| Anti-GITR | 20 | 0 | [12] | |
| STING Agonist + Anti-GITR | 80 | 20 | [12] | |
| STING Agonist + Anti-GITR + Anti-PD-1 | 100 | 50 | [12] | |
| ID8-Trp53-/- Ovarian Cancer | Vehicle | 0 | 0 | [13][14] |
| Carboplatin (B1684641) | 30 | 0 | [13][14] | |
| STING Agonist | 45 | 0 | [13][14] | |
| Carboplatin + STING Agonist + Anti-PD-1 | 90 | 60 | [13][14] |
Experimental Protocols
The assessment of the synergistic effects of this compound and checkpoint inhibitors involves a series of well-defined in vivo and in vitro experiments.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a syngeneic mouse model.
-
Cell Culture: Tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) are cultured under standard conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound (intratumoral or systemic administration)
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody, intraperitoneal injection)
-
This compound + Checkpoint inhibitor
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers. Body weight is monitored as a measure of toxicity.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumors are then harvested for further analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. merck.com [merck.com]
- 11. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing immunotherapy of STING agonist for lymphoma in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
comparing the in vivo efficacy of hSTING agonist-1 and other STING agonists
This guide provides a comparative analysis of the in vivo efficacy of selected STING (Stimulator of Interferon Genes) agonists, focusing on their anti-tumor activities. While this report includes data on the well-characterized agonists cGAMP, diABZI, and MSA-2, a direct comparison with hSTING agonist-1 is limited due to the current lack of publicly available in vivo efficacy data for this specific compound.
This compound, also referred to as compound 17, is a novel aminobenzimidazole-based STING agonist. While its design, synthesis, and in vitro activity have been described, further preclinical in vivo studies are needed to fully characterize its efficacy profile.
STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells, and initiates a potent type I interferon response to activate anti-tumor and anti-viral immunity.
Caption: The cGAS-STING signaling pathway.
Comparative In Vivo Efficacy of STING Agonists
The following table summarizes the in vivo anti-tumor efficacy of cGAMP, diABZI, and MSA-2 in various syngeneic mouse tumor models. The data highlights key parameters such as the tumor model, administration route, dosage, and observed tumor growth inhibition.
| STING Agonist | Tumor Model | Administration Route | Dosage | Key Efficacy Results |
| cGAMP | CT26 (Colon Carcinoma) | Intratumoral (i.t.) | 10 µg | Significant tumor growth delay and increased survival.[1] |
| B16-F10 (Melanoma) | Intratumoral (i.t.) | 10 µg | Significant tumor growth delay and enhanced CD8+ T cell infiltration. | |
| diABZI | CT26 (Colon Carcinoma) | Intravenous (i.v.) | 1 mg/kg | Complete tumor regression in a significant portion of treated mice.[2] |
| B16-F10 (Melanoma) | Intravenous (i.v.) | 1 mg/kg | Significant inhibition of tumor growth.[3] | |
| MSA-2 | CT26 (Colon Carcinoma) | Oral (p.o.) | 50 mg/kg | Significant tumor growth inhibition and induction of immune memory. |
| 4T1 (Breast Cancer) | Intratumoral (i.t.) | 25 mg/kg | Delayed tumor growth and increased survival. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below is a representative protocol for an in vivo anti-tumor efficacy study in a syngeneic mouse model.
Syngeneic Mouse Tumor Model for Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of a STING agonist in an immunocompetent mouse model.
Experimental Workflow Diagram:
Caption: Workflow for in vivo STING agonist efficacy study.
Methodology:
-
Cell Culture: Murine tumor cell lines (e.g., CT26 colon carcinoma, B16-F10 melanoma) are cultured in appropriate media and conditions.
-
Animal Models: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used for CT26 and B16-F10 models, respectively.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a digital caliper. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups. The STING agonist is administered via the desired route (intratumoral, intravenous, or oral) at the specified dose and schedule. A vehicle control group receives the same volume of the vehicle used to dissolve the agonist.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry to assess the mechanism of action.
This guide provides a framework for comparing the in vivo efficacy of STING agonists. As more data on novel agonists like this compound becomes available, this comparison can be expanded to provide a more comprehensive overview of the therapeutic landscape.
References
Safety Operating Guide
Proper Disposal Procedures for hSTING agonist-1
Ensuring the safe and compliant disposal of hSTING agonist-1 is critical for laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal of this research chemical. The following procedures are based on general laboratory safety protocols and information from Safety Data Sheets (SDS) for similar STING agonist compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with its potential hazards. While a specific Safety Data Sheet for this compound is not publicly available, data for structurally related STING agonists, such as diABZI STING agonist-1, indicate potential hazards.
Personal Protective Equipment (PPE) required for handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Waste Categorization and Segregation
Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be categorized based on its physical state and any solvents used.
| Waste Type | Recommended Disposal Container |
| Solid Waste | Labeled, sealed, and puncture-resistant container |
| Aqueous Solutions | Labeled, sealed, and leak-proof container |
| Contaminated Materials | Labeled, sealed, and appropriate waste bag |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a designated, well-labeled, and securely sealed waste container. Avoid generating dust.
-
Solutions: Collect all aqueous solutions containing this compound in a clearly labeled, leak-proof container. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Items: Dispose of all materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials. Refer to the product's Certificate of Analysis for specific storage conditions, which is generally at room temperature in the continental US.[1]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not pour any this compound waste down the drain.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Hazard Information for Related Compounds
While specific hazard data for this compound is limited, the SDS for diABZI STING agonist-1 trihydrochloride provides relevant safety information.[2]
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Disposal | P501: Dispose of contents/container in accordance with local regulation. |
This information should be considered as a precautionary guide for handling and disposing of this compound. Always prioritize your local institutional guidelines and consult with your EHS department for definitive procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
